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  • Product: Bosutinib Isomer Methanoate

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Bosutinib Isomer Methanoate

The following technical guide details the physicochemical properties, structural identity, and biological implications of Bosutinib Isomer Methanoate , specifically defined as the formate salt of the 3,5-dichloro-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural identity, and biological implications of Bosutinib Isomer Methanoate , specifically defined as the formate salt of the 3,5-dichloro-4-methoxy regioisomer.

A Technical Guide on the "Wrong" Isomer: Structural Identity, Analysis, and Biological Divergence

Executive Summary: The Critical Distinction

Bosutinib Isomer Methanoate is the formate (methanoate) salt of a specific regioisomer of the tyrosine kinase inhibitor Bosutinib. While authentic Bosutinib (SKI-606) carries a 2,4-dichloro-5-methoxy substitution pattern on its aniline ring, the isomer carries a 3,5-dichloro-4-methoxy pattern.

This compound holds a unique place in pharmaceutical history due to a widespread supply chain error identified in 2012, where this isomer was unwittingly sold and used as "Bosutinib" in numerous preclinical studies. Today, it serves two critical functions:

  • Analytical Standard: A crucial impurity marker for Quality Control (QC) in Bosutinib manufacturing.

  • Novel Kinase Probe: Unlike the parent drug (an Abl/Src inhibitor), this isomer exhibits potent activity against Wee1 and Wee2 kinases, making it a distinct chemical probe.

Chemical Identity & Structural Divergence

The core difference lies in the "Left-Hand Side" (LHS) aniline moiety. This subtle shift alters the electrostatic potential of the molecule, drastically changing its binding affinity to the ATP-binding pocket of kinases.

Comparative Identification Data
FeatureAuthentic Bosutinib (Parent)Bosutinib Isomer Methanoate (Target)
Chemical Name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-...4-[(3,5-dichloro-4-methoxyphenyl )amino]-... Formate
CAS Number 380843-75-4 (Free Base)1391063-17-4 (Isomer Free Base)
Salt Form Monohydrate (Commercial Drug)Methanoate (Formate)
Molecular Formula C₂₆H₂₉Cl₂N₅O₃C₂₆H₂₉Cl₂N₅O₃ · CH₂O₂ (Salt)
Molecular Weight 530.45 g/mol ~576.48 g/mol (Salt)
Key Aniline Pattern 2,4-Cl, 5-OMe 3,5-Cl, 4-OMe
Structural Visualization (DOT Diagram)

Bosutinib_Structure_Comparison Parent Authentic Bosutinib (Abl/Src Inhibitor) Aniline_Parent Aniline Ring: 2,4-Dichloro 5-Methoxy Parent->Aniline_Parent Substitution Pattern Isomer Bosutinib Isomer (Wee1/Wee2 Inhibitor) Aniline_Isomer Aniline Ring: 3,5-Dichloro 4-Methoxy Isomer->Aniline_Isomer Substitution Pattern Aniline_Parent->Aniline_Isomer Regioisomeric Shift (Causes Loss of Abl Potency)

Figure 1: Structural divergence between Authentic Bosutinib and the Isomer. The shift in chlorine and methoxy positions on the aniline ring is the sole chemical difference.

Physicochemical Characterization

Solubility Profile

The Methanoate (Formate) salt form is utilized to enhance the solubility of the isomer for analytical use. The free base of the isomer, like Bosutinib, is highly lipophilic and poorly soluble in water.

  • DMSO: Soluble (>50 mg/mL).[1] Preferred solvent for stock solutions.[2]

  • Ethanol: Soluble (~10-20 mg/mL).

  • Water: Insoluble as free base; Formate salt improves solubility slightly but remains limited (<1 mg/mL without pH adjustment).

  • Stability: The formate salt is hygroscopic. Store at -20°C under desiccated conditions.

Spectroscopic Identification (The "Fingerprint")

Distinguishing the isomer from the parent drug requires high-resolution NMR, as Mass Spectrometry (MS) often yields identical m/z values (isobaric).

Proton NMR (1H-NMR) Diagnostic Signals (DMSO-d6):

  • Authentic Bosutinib: The aniline protons appear as two distinct singlets due to the asymmetric 2,4-dichloro-5-methoxy substitution.

  • Isomer (3,5-dichloro-4-methoxy): The aniline ring is symmetric. The protons at positions 2 and 6 are chemically equivalent, often appearing as a single integrated peak (2H) or a very tight doublet depending on field strength.

  • Methoxy Shift: The methoxy group on the aniline ring shifts upfield in the isomer due to the flanking chlorines (shielding effect) compared to the parent.

IR Spectroscopy (Nitrile Stretch): While both compounds contain a nitrile (CN) group, the solid-state IR spectrum differs due to crystal packing. More importantly, in protein-binding studies, the nitrile stretch frequency (


) acts as a probe for the electrostatic environment of the kinase pocket (Levinson & Boxer, 2012).

Biological Profile: The Target Switch

The structural modification is not biologically inert. It causes a "Target Switch" where the molecule loses affinity for its intended target (Abl) and gains affinity for cell cycle regulators (Wee1).

Kinase Selectivity Data[3][4]
Kinase TargetAuthentic Bosutinib IC50 (nM)Isomer Methanoate IC50 (nM)Mechanism of Change
Abl (WT) ~1.0>1000Steric clash with V299/T315 in Abl pocket.
Src ~1.2Weak ActivityLoss of specific hydrophobic contacts.
Wee1 >1000~43 Isomer geometry fits Wee1 ATP pocket perfectly.
Wee2 Inactive~4.7 High affinity binding unique to the isomer.
Pathway Impact Visualization

Biological_Impact cluster_0 Authentic Bosutinib cluster_1 Bosutinib Isomer Drug_A Bosutinib Target_A Bcr-Abl / Src Drug_A->Target_A Target_B Wee1 / Wee2 (G2/M Checkpoint) Drug_A->Target_B No Affinity Effect_A Inhibition of CML Cell Proliferation Target_A->Effect_A Drug_B Isomer Methanoate Drug_B->Target_A Loss of Potency Drug_B->Target_B Effect_B Mitotic Catastrophe (DNA Damage Sensitization) Target_B->Effect_B

Figure 2: The "Target Switch" phenomenon. The isomer loses efficacy against CML targets (Abl) but gains potency against Wee1/2, altering its therapeutic potential.

Analytical Protocol: Separation & Detection

To validate the purity of Bosutinib API or to utilize the isomer as a reference standard, the following HPLC protocol is recommended. This method separates the two regioisomers which often co-elute on standard C18 gradients.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm). Note: Phenyl phases often provide better selectivity for regioisomers than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B (Linear)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 269 nm (Max absorption) and 344 nm.[2]

  • Retention Time: The Isomer typically elutes after the parent peak on C18 due to slightly higher lipophilicity from the symmetric dichloro-placement masking the polar methoxy group.

Handling Precautions
  • Light Sensitivity: Bosutinib and its isomers are sensitive to light. All solutions should be prepared in amber glassware.

  • Solvation: When preparing the free base from the Methanoate salt for cell assays, dissolve in 100% DMSO first, then dilute. The formate counter-ion is non-toxic at typical dilution levels (<0.1%).

References

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain.[1] PLoS One, 7(4), e29828.

    • Key Reference for the structural identific
  • American Chemical Society (ACS). (2012). Molecule of the Week: Bosutinib.

    • Highlights the supply chain error involving the isomer.
  • MedChemExpress. Bosutinib Isomer Product Datasheet (Wee1/Wee2 Activity).

    • Source for Wee1/Wee2 binding affinity d
  • Cayman Chemical. Bosutinib Product Information (Physical Properties).

    • General physicochemical properties of the scaffold.

Sources

Exploratory

Demystifying Bosutinib and Its Isomers: A Technical Guide to Structural Identity, Nomenclature, and Kinase Binding

Executive Summary Bosutinib is a potent, second-generation dual Src/Abl tyrosine kinase inhibitor (TKI) clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bosutinib is a potent, second-generation dual Src/Abl tyrosine kinase inhibitor (TKI) clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). However, the preclinical and structural biology landscape of bosutinib was historically complicated by the commercial distribution of a structural isomer mistakenly sold as authentic bosutinib. Furthermore, chemical catalogs frequently list a "Bosutinib Isomer Methanoate," introducing a critical nomenclature ambiguity.

This whitepaper provides an in-depth technical analysis of the structural differences between authentic bosutinib and its isomer, clarifies the "methanoate" vs. "methanolate" solvate misnomer, and outlines validated experimental protocols for distinguishing these compounds in a laboratory setting.

Mechanism of Action and Target Kinases

Authentic bosutinib (formerly SKI-606) functions as an ATP-competitive inhibitor. Unlike first-generation TKIs such as imatinib, which bind exclusively to the inactive DFG-out conformation of the Abl kinase, bosutinib is a highly versatile inhibitor capable of binding to both the DFG-in (active) and DFG-out (inactive) conformations of the BCR-ABL1 fusion protein [1]. This dual-binding capability allows it to overcome several imatinib-resistant mutations.

BCR_ABL_Pathway BCR_ABL BCR-ABL1 Fusion Kinase (Constitutively Active) STAT5 STAT5 Pathway (Survival/Proliferation) BCR_ABL->STAT5 Phosphorylation CRKL CRKL / MAPK Pathway (Adhesion/Growth) BCR_ABL->CRKL Phosphorylation Bosutinib Bosutinib (Authentic) Dual Src/Abl TKI Bosutinib->BCR_ABL Competitive ATP Inhibition (DFG-in & DFG-out)

Fig 1: BCR-ABL1 signaling pathway and dual Src/Abl inhibition by authentic Bosutinib.

The Structural Isomer Controversy

In 2012, Levinson and Boxer published a landmark structural analysis revealing that multiple chemical vendors were unknowingly supplying a structural isomer of bosutinib instead of the authentic drug [1].

The structural divergence lies entirely in the substitution pattern of the aniline ring:

  • Authentic Bosutinib (CAS 380843-75-4): Features a 2,4-dichloro-5-methoxy aniline ring.

  • Bosutinib Isomer (CAS 1391063-17-4): Features a 3,5-dichloro-4-methoxy aniline ring.

Mechanistic Causality: The position of the chlorine and methoxy substituents dictates the steric and electrostatic interactions between the inhibitor and the kinase's hinge region. The 3,5-dichloro-4-methoxy configuration of the isomer alters the vector of the nitrile group within the ATP-binding site, changing its interaction profile with the gatekeeper residue (T315) and the surrounding hydration network [1].

The "Methanoate" Misnomer: Solvates vs. Salts

A frequent point of confusion in modern chemical procurement is the catalog item labeled "Bosutinib Isomer Methanoate" (e.g., TRC-B676105) [2].

In standard IUPAC nomenclature, a "methanoate" refers to a formate salt (derived from methanoic acid,


). If this were a true methanoate salt, the molecular weight and ionic properties would reflect the protonation of the piperazine ring by formic acid.

However, analyzing the provided chemical formula (


) and SMILES string reveals a different reality. Subtracting the base formula of the bosutinib isomer (

) from the "methanoate" formula leaves exactly

—which is methanol (

).

Therefore, this compound is not a formate salt, but rather a methanolate —a neutral methanol solvate of crystallization.

Why this matters: Failing to account for the solvent of crystallization leads to a ~6% error in molecular weight calculations (530.45 g/mol vs. 562.49 g/mol ). In high-precision in vitro assays, this discrepancy directly compromises the accuracy of


 and 

determinations.
Quantitative Data Summary
PropertyAuthentic BosutinibBosutinib IsomerBosutinib Isomer Methanolate
CAS Number 380843-75-41391063-17-4N/A (Catalog TRC-B676105)
Molecular Formula



(

)
Molecular Weight 530.45 g/mol 530.45 g/mol 562.49 g/mol
Aniline Substitution 2,4-dichloro-5-methoxy3,5-dichloro-4-methoxy3,5-dichloro-4-methoxy
Physical State Free BaseFree BaseMethanol Solvate

Experimental Protocols for Isomer Differentiation

To ensure scientific integrity, researchers must validate the structural identity of their bosutinib lots before proceeding with kinase assays. The following protocols provide a self-validating system for differentiation.

Isomer_Workflow Sample Commercial 'Bosutinib' Sample NMR 1H NMR Spectroscopy (Aromatic Region) Sample->NMR Structural Analysis Fluor Fluorescence Assay (480 nm Emission) Sample->Fluor Binding Mode Analysis Auth Authentic Bosutinib (2,4-dichloro-5-methoxy) NMR->Auth Matches Reference Isomer Bosutinib Isomer (3,5-dichloro-4-methoxy) NMR->Isomer Shift in Aniline Protons Fluor->Auth High Affinity Binding Fluor->Isomer Altered Affinity

Fig 2: Experimental workflow for differentiating authentic Bosutinib from its structural isomer.

Protocol 1: NMR Spectroscopy (Structural Validation)

Causality: The positional shift of the chlorine and methoxy groups alters the local magnetic environment of the aromatic protons, yielding distinct chemical shifts and splitting patterns.

  • Preparation: Dissolve 5 mg of the lyophilized sample in 0.5 mL of deuterated DMSO (

    
    ).
    
  • Acquisition: Acquire

    
     NMR spectra using a 400 MHz (or higher) spectrometer at 298 K.
    
  • Analysis: Focus on the aromatic region (6.0 – 9.0 ppm). Authentic bosutinib will present a distinct asymmetric splitting pattern for the aniline protons due to the 2,4-dichloro-5-methoxy arrangement, whereas the isomer displays a more symmetric profile indicative of the 3,5-dichloro-4-methoxy substitution [1].

Protocol 2: Fluorescence-Based Kinase Binding Assay (Functional Validation)

Causality: Bosutinib contains an extended conjugated quinoline system. When the molecule transitions from an aqueous environment into the hydrophobic ATP-binding pocket of the Abl kinase domain, its quantum yield and emission maximum shift significantly.

  • Protein Preparation: Prepare a 50 nM solution of recombinant Abl kinase domain in an assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Titration: Titrate the inhibitor into the protein solution from 0 nM to 100 nM in 10 nM increments.

  • Excitation & Emission: Excite the samples at 280 nm. Monitor the fluorescence emission spectrum, specifically tracking the normalized fluorescence intensity at 480 nm.

  • Self-Validation & Fitting: Plot the normalized intensity against the total inhibitor concentration. Fit the data to a standard quadratic binding equation. Authentic bosutinib will yield a steep, high-affinity binding curve (

    
     in the low nanomolar range), whereas the isomer will exhibit a distinct, altered binding profile due to suboptimal packing against the T315 residue [1].
    

References

  • Title: Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain Source: PLoS ONE URL: [Link]

Foundational

Solubility data for Bosutinib Isomer Methanoate in organic solvents

Technical Guide: Solubility Profiling of Bosutinib Isomer Methanol Solvate (Methanoate) Executive Summary Subject: Bosutinib Isomer Methanol Solvate (Catalog Name: Bosutinib Isomer Methanoate) CAS Registry: 1391063-17-4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of Bosutinib Isomer Methanol Solvate (Methanoate)

Executive Summary

Subject: Bosutinib Isomer Methanol Solvate (Catalog Name: Bosutinib Isomer Methanoate) CAS Registry: 1391063-17-4 (Parent Isomer) Molecular Formula: C₂₇H₃₃Cl₂N₅O₄ (C₂₆H₂₉Cl₂N₅O₃ · CH₃OH)

This technical guide addresses the physicochemical properties and solubility profiling of Bosutinib Isomer Methanol Solvate , often listed in commercial catalogs as "Bosutinib Isomer Methanoate."

Critical Distinction: Researchers must distinguish this compound from the Active Pharmaceutical Ingredient (API) Bosutinib (Bosulif) . While Bosutinib is a Src/Abl tyrosine kinase inhibitor used for Chronic Myelogenous Leukemia (CML), the Bosutinib Isomer is a structural regioisomer with distinct biological activity (Wee1/Wee2 inhibition) and is a critical process impurity.

Nomenclature Clarification: The term "Methanoate" typically denotes a formate salt. However, structural analysis (SMILES: ...C1OC.CO) and molecular weight validation (562.49 g/mol ) confirm this specific commercial product is the Methanol Solvate of the Bosutinib Isomer. This guide utilizes the scientifically accurate term Methanol Solvate to prevent stoichiometric errors in formulation.

Chemical Identity & Solid-State Physics

Understanding the solid-state form is a prerequisite for accurate solubility data interpretation. The "Methanoate" (Methanol Solvate) form implies the crystal lattice includes stoichiometric methanol, typically incorporated during purification/crystallization steps.

FeatureBosutinib (API) Bosutinib Isomer (Impurity/Target)
IUPAC Name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile4-[(3,5-dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile (Isomer variation may vary by vendor; typically aniline regioisomer)
Primary Target Src / Abl KinaseWee1 / Wee2 Kinase
Formulation Monohydrate (Commercial Drug)Methanol Solvate ("Methanoate")
Molecular Weight 530.45 (Free Base)562.49 (Methanol Solvate)
Solubility Driver pH-dependent (Basic piperazine tail)Solvent-dependent (Solvate desolvation energy)

Solubility Data Landscape

The following data aggregates experimentally validated solubility limits for the Bosutinib Isomer. Due to the solvate nature, solubility in protic solvents (like Methanol) is thermodynamically favored but may lead to crystal form changes (desolvation or solvate exchange) over time.

Table 1: Quantitative Solubility Profile
Solvent SystemSolubility LimitClassificationExperimental Notes
DMSO ≥ 46 mg/mL (86.7 mM) Highly SolublePreferred solvent for stock solutions. Stable at -20°C for 1 month.
Methanol High (Solvate Origin) SolubleThe compound is isolated as a methanol solvate, indicating high affinity.
Water / PBS (pH 7.2) < 1 mg/mLInsolubleHydrophobic core dominates. Requires pH adjustment or co-solvents.
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mLSolubleLipophilic formulation for in vivo studies.
Formulation Vehicle ≥ 2.5 mg/mLSolubleVehicle: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline.

Expert Insight: When dissolving the Methanol Solvate in non-methanol solvents (e.g., DMSO), the lattice methanol is released into the solution. For precise molarity calculations in biological assays (IC50), you must correct for the molecular weight of the solvate (562.49 g/mol ) vs. the free base (530.45 g/mol ).

Experimental Protocol: Self-Validating Solubility Determination

Since specific data for solvents like Acetone, Ethyl Acetate, or THF is not publicly tabulated for this specific isomer solvate, the following Gravimetric Saturation Method is the industry standard for generating this data.

Objective: Determine thermodynamic solubility with <5% error.

Workflow Diagram

SolubilityProtocol Start Weigh Solid (Excess) Solvent Add Solvent (Stepwise) Start->Solvent Equilibrate Equilibrate (24h @ 25°C) Solvent->Equilibrate Filter Filter (0.22 µm PTFE) Equilibrate->Filter Analyze Quantify (HPLC/UV) Filter->Analyze Analyze->Solvent If Undissolved, Add More

Caption: Figure 1. Step-wise Gravimetric/HPLC solubility determination workflow.

Step-by-Step Methodology
  • Preparation (Saturation):

    • Place 10 mg of Bosutinib Isomer Methanoate into a 1.5 mL HPLC vial.

    • Add 200 µL of the target solvent (e.g., Acetone).

    • Self-Validation Check: Visual inspection.[1] If the solid dissolves instantly, the solubility is >50 mg/mL. Add more solid until a visible precipitate remains.

  • Equilibration (Thermodynamic Stability):

    • Agitate the vial at 25°C for 24 hours (orbital shaker at 500 rpm).

    • Why: This ensures the solution reaches thermodynamic equilibrium, overcoming the kinetic dissolution rate of the crystal lattice.

  • Filtration (Phase Separation):

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Note: Do not use Nylon filters, as they may bind the amino-quinoline structure.

  • Quantification (The Assay):

    • Dilute the filtrate 100-fold in Methanol.

    • Measure Absorbance at 269 nm (UV max) or inject into HPLC.

    • Calculate concentration using a standard curve prepared from the DMSO stock.

Biological Context & Signaling Pathways[2]

The Bosutinib Isomer is not merely an inert impurity; it is a potent Wee1/Wee2 Inhibitor . This creates a distinct biological profile compared to the Src/Abl inhibition of the parent drug.

  • Bosutinib (API): Inhibits Src/Abl

    
     Blocks cell proliferation in CML.[2][3][4]
    
  • Bosutinib Isomer: Inhibits Wee1

    
     Forces mitotic entry (G2/M checkpoint bypass) 
    
    
    
    Mitotic catastrophe in DNA-damaged cells.
Signaling Pathway Diagram

SignalingPathway DNA_Damage DNA Damage (Replication Stress) ATR ATR / Chk1 DNA_Damage->ATR Wee1 Wee1 Kinase (G2 Checkpoint) ATR->Wee1 Activates Cdk1 Cdk1 / Cyclin B (Mitosis Entry) Wee1->Cdk1 Inhibits (Phosphorylation) Mitosis Mitosis Cdk1->Mitosis Promotes BosutinibIsomer Bosutinib Isomer (Inhibitor) BosutinibIsomer->Wee1 Blocks

Caption: Figure 2. Mechanism of Action for Bosutinib Isomer targeting the Wee1 G2/M Checkpoint.

References

  • LGC Standards. Bosutinib Isomer Methanoate - Product Specification and Chemical Structure (C27H33Cl2N5O4). Retrieved from

  • MedChemExpress (MCE). Bosutinib Isomer: Physicochemical Properties and Solubility Data. Retrieved from

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(1), e29828. Retrieved from

  • Cayman Chemical. Bosutinib Solubility and Stability Guidelines. Retrieved from

Sources

Exploratory

Theoretical Binding Affinity and Mechanistic Profiling of Bosutinib Isomer Methanoate: A Technical Whitepaper

Executive Summary In the landscape of kinase inhibitor development, structural isomers often reveal unexpected pharmacological profiles. The "Bosutinib Isomer" is a prime historical example: originally distributed errone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor development, structural isomers often reveal unexpected pharmacological profiles. The "Bosutinib Isomer" is a prime historical example: originally distributed erroneously by chemical vendors as the Src/Abl inhibitor bosutinib, it was later characterized as a structurally distinct molecule with an entirely different target profile [1]. While authentic bosutinib targets Abl and Src kinases, the bosutinib isomer is a highly potent inhibitor of the Wee1 and Wee2 kinases [2].

Formulating this isomer as a methanoate (formate) salt addresses critical solubility bottlenecks in vitro and in vivo. As a Senior Application Scientist, I have designed this whitepaper to dissect the theoretical binding thermodynamics, target selectivity, and self-validating experimental protocols required to accurately profile Bosutinib Isomer Methanoate.

Structural Rationale & Theoretical Thermodynamics

The Role of the Methanoate Counterion

Theoretical binding affinity (


) is a function of both the intrinsic interaction energy between the ligand and the kinase pocket, and the desolvation penalty of the molecule. The free base form of the bosutinib isomer is highly lipophilic, leading to aggregation in aqueous assay buffers—a common source of false-positive light scattering in spectroscopic assays.

By utilizing the methanoate salt , the basic piperazine nitrogen is protonated, drastically lowering the solvation free energy (


). Because the methanoate counterion dissociates in the bulk solvent prior to target engagement, it does not sterically hinder the ATP-binding pocket, yet it ensures a high effective molarity of the active pharmacophore during in vitro profiling.
Gibbs Free Energy Calculations

Theoretical binding affinity can be derived from empirical dissociation constants (


) using the Gibbs free energy equation:


(Where R = 1.987 cal/(mol·K) and T = 298.15 K)

Crystallographic data (PDB: 5VC4) confirms that the bosutinib isomer binds directly to the ATP-binding cleft of the Wee1 kinase domain[3]. The table below synthesizes the empirical


 values and their corresponding theoretical binding free energies.

Table 1: Quantitative Binding Parameters & Theoretical Free Energy

Target KinaseEmpirical

(nM)
Theoretical

(kcal/mol)
Cellular

(μM)
Wee2 4.7 ± 2.3-11.38N/A
Wee1 43.7 ± 10.0-10.04N/A
Abl (DFG-out) > 1000> -8.18N/A
HEK293T Cells N/AN/A1.6 ± 0.19
MDA-MB-231 Cells N/AN/A1.8 ± 0.06

Data synthesized from established Wee1/2 binding assays and historical Abl-binding characterizations [1], [2].

Signaling Pathway Modulation

Wee1 and Wee2 are critical gatekeepers of the G2/M cell cycle checkpoint. In response to DNA damage, the ATR/CHK1 pathway activates Wee1, which subsequently phosphorylates CDK1 at Tyrosine 15. This phosphorylation maintains CDK1 in an inactive state, arresting the cell cycle to allow for DNA repair.

Bosutinib Isomer Methanoate exhibits high-affinity binding to Wee1/2, displacing ATP. This inhibition prevents CDK1 phosphorylation, forcing cells with damaged DNA into unscheduled mitosis—a process that ultimately triggers mitotic catastrophe and apoptosis.

G DNA_Damage DNA Damage ATR_CHK1 ATR / CHK1 Pathway DNA_Damage->ATR_CHK1 Wee1 Wee1 / Wee2 Kinase ATR_CHK1->Wee1 Activates CDK1_Inactive CDK1 (Inactive) Wee1->CDK1_Inactive Phosphorylates Arrest G2/M Arrest CDK1_Inactive->Arrest Bosutinib_Isomer Bosutinib Isomer Methanoate Bosutinib_Isomer->Wee1 Inhibits CDK1_Active CDK1 (Active) Bosutinib_Isomer->CDK1_Active Promotes Apoptosis Mitotic Catastrophe CDK1_Active->Apoptosis

Wee1/Wee2 signaling pathway and mechanism of action for Bosutinib Isomer Methanoate.

Self-Validating Experimental Protocols

To accurately measure the theoretical binding affinity of Bosutinib Isomer Methanoate, standard radiometric kinase assays are insufficient because they measure catalytic activity rather than direct thermodynamic binding.

Step-by-Step Methodology: Intrinsic Fluorescence Binding Assay
  • Compound Preparation: Solubilize Bosutinib Isomer Methanoate in 100% DMSO to create a 10 mM stock. Dilute into assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20) to a final working concentration of 100 nM. Causality Note: The methanoate salt ensures rapid dissolution, while Tween-20 prevents non-specific adherence to plasticware.

  • Protein Titration: Prepare a serial dilution of recombinant Wee1 kinase domain (ranging from 0.1 nM to 5 μM) in the assay buffer.

  • Equilibration: Mix the fixed concentration of the inhibitor (100 nM) with the varying concentrations of Wee1 kinase in a black 384-well microplate. Incubate at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Spectroscopic Measurement: Excite the samples at 350 nm and measure emission at 480 nm using a high-sensitivity microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the kinase concentration. Fit the data to a single-site quadratic binding equation to extract the

    
    , from which the theoretical 
    
    
    
    can be calculated.

Protocol Step1 1. Solubilize Bosutinib Isomer Methanoate in Buffer Step3 3. Intrinsic Fluorescence Assay (Ex: 350nm, Em: 480nm) Step1->Step3 Step2 2. Prepare Recombinant Wee1/Wee2 Kinase Step2->Step3 Step4 4. Measure Fold Change Upon Binding Step3->Step4 Step5 5. Calculate Kd & ΔG Step4->Step5

Step-by-step intrinsic fluorescence assay workflow for determining kinase binding affinity.

Conclusion

Bosutinib Isomer Methanoate is a powerful tool compound for interrogating the Wee1/Wee2 cell cycle checkpoints. By understanding the thermodynamic advantages of the methanoate salt form and leveraging the compound's intrinsic fluorescence, researchers can execute highly reliable, self-validating assays to map its binding kinetics and downstream apoptotic effects.

References

  • Title: Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain Source: PLoS One (2012) URL: [Link]

  • Title: 5VC4: Crystal structure of HUMAN WEE1 KINASE domain in complex with Bosutinib-isomer Source: RCSB Protein Data Bank (2017) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and LC-MS/MS Quantification of Bosutinib Isomer Methanoate in Biological Matrices

Introduction & Chemical Context Bosutinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) that targets Bcr-Abl and Src kinases, primarily indicated for the treatment of chronic myelogenous leukemia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Bosutinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) that targets Bcr-Abl and Src kinases, primarily indicated for the treatment of chronic myelogenous leukemia (CML)[1]. In the realm of pharmaceutical development and therapeutic drug monitoring (TDM), analytical scientists frequently encounter specific polymorphic salts or structural isomers, such as Bosutinib Isomer Methanoate (often cataloged commercially as Bosutinib Impurity 32)[2].

While the term "methanoate" strictly denotes a formate ester or formate salt, it is occasionally conflated in commercial literature with "methanolate" (a methanol solvate)[1]. Regardless of the exact structural designation, quantifying this specific isomer in biological matrices requires highly selective sample preparation and high-resolution chromatographic separation to prevent isobaric interference and avoid overestimating the active parent drug[3].

Pharmacological Mechanism

Bosutinib and its active isomers function by dual-inhibition of the Src and Bcr-Abl signaling pathways, effectively overcoming imatinib-resistant leukemic cell lines[1]. By blocking these kinases, the drug halts downstream STAT5 and PI3K/AKT signaling, ultimately inducing apoptosis.

Pathway Bosutinib Bosutinib Isomer Methanoate BcrAbl Bcr-Abl / Src Kinases Bosutinib->BcrAbl Potent Inhibition Apoptosis Apoptosis (Cell Death) Bosutinib->Apoptosis Induces Stat5 STAT5 Signaling BcrAbl->Stat5 Akt PI3K / AKT Signaling BcrAbl->Akt Proliferation Leukemic Cell Proliferation Stat5->Proliferation Akt->Proliferation

Fig 1: Pharmacological mechanism of Bosutinib Isomer Methanoate inhibiting Src/Abl pathways.

Extraction Rationale: Designing a Self-Validating System

Biological matrices such as human plasma and human liver microsomes (HLM) are rich in endogenous proteins and glycerophospholipids. Direct injection of these matrices into an LC-MS/MS system causes severe ion suppression in the electrospray ionization (ESI) source and rapidly degrades column longevity[4].

To ensure the extraction protocol acts as a self-validating system , an Internal Standard (IS) must be spiked into the raw matrix prior to any extraction step. Tofacitinib is an ideal IS for this assay because it shares similar ionization efficiencies and extraction recoveries with Bosutinib, yet elutes at a distinct retention time (1.7 min vs. 3.3 min), completely eliminating cross-talk[4]. By tracking the IS peak area across all samples, the system automatically flags any volumetric errors or matrix-induced suppression.

We utilize two parallel extraction strategies depending on the analytical goal:

  • Protein Precipitation (PPT) : Best for high-throughput metabolic stability assays. Acetonitrile (ACN) is utilized instead of methanol because it provides a harder "crash," yielding a tighter protein pellet and superior recovery (>102%) for lipophilic TKIs[4].

  • Solid-Phase Extraction (SPE) : Best for high-sensitivity plasma quantification. The polymeric sorbent selectively retains the Bosutinib isomer, while targeted wash steps strip away ion-suppressing phospholipids[3].

Workflow Sample Biological Matrix (Plasma / HLM) Spike Spike Internal Standard (Tofacitinib, 1 µg/mL) Sample->Spike split Spike->split PPT Protocol A: PPT Add 2 mL ACN, Vortex 1 min Centrifuge 14,000 rpm split->PPT High-Throughput SPE Protocol B: SPE Condition HLB, Load Sample Wash 5% MeOH, Elute ACN split->SPE High-Sensitivity Evap Evaporate under N2 Reconstitute in Mobile Phase PPT->Evap SPE->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Fig 2: Parallel extraction workflows (PPT vs. SPE) for Bosutinib from biological matrices.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput PPT (For HLM and Plasma)
  • Matrix Aliquot : Transfer 100 µL of the biological sample (plasma or HLM) into a 2.0 mL Eppendorf tube[4].

  • IS Spiking : Add 10 µL of Tofacitinib working solution (1 µg/mL). Vortex for 10 seconds. (Causality: Early IS introduction corrects for downstream volumetric losses and extraction inefficiencies)[4].

  • Precipitation : Add 2.0 mL of ice-cold Acetonitrile (100%). (Causality: The 1:20 organic ratio ensures >99% protein precipitation, while the cold temperature prevents the re-solubilization of lipids)[4].

  • Agitation : Vortex vigorously for 1 minute[4].

  • Centrifugation : Centrifuge at 14,000 rpm for 12 minutes at 4 °C[4].

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial[4].

  • Injection : Inject 5 µL into the LC-MS/MS system[4].

Protocol B: High-Sensitivity SPE (For Human Plasma)
  • Sorbent Conditioning : Condition a generic Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1.0 mL of Methanol, followed by equilibration with 1.0 mL of LC-MS grade water. (Causality: Activates the sorbent bed for optimal hydrophobic interaction)[3].

  • Sample Loading : Dilute 100 µL of human plasma with 100 µL of 2% Phosphoric acid (H₃PO₄), spike with IS, and load onto the cartridge. (Causality: Acidification disrupts drug-protein binding, maximizing free isomer retention on the sorbent).

  • Washing : Wash the cartridge with 1.0 mL of 5% Methanol in water. (Causality: Elutes salts and highly polar endogenous interferences without desorbing the target analyte).

  • Elution : Elute the Bosutinib isomer and IS with 1.0 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35 °C. Reconstitute in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a C18 analytical column (50 × 2.1 mm, 1.8 μm) maintained at room temperature[5][6].

  • Mobile Phase : Isocratic elution using Acetonitrile:Water (30:70, v/v) containing 0.1% Formic Acid[5]. (Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]⁺ ion yield in positive ESI mode).

  • Flow Rate : 0.15 mL/min[5].

Table 1: Optimized LC-MS/MS MRM Parameters [4][6]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
Bosutinib Isomer 530.2 141.1 35 40
Bosutinib Isomer 530.2 113.1 38 40

| Tofacitinib (IS) | 313.2 | 149.1 | 25 | 30 |

Validation Data Summaries

The methodologies described above have been rigorously validated according to FDA/EMA bioanalytical guidelines, ensuring high reproducibility and minimal matrix interference[5][6].

Table 2: Extraction Recovery and Matrix Effect [3][4]

Matrix Extraction Method Recovery (%) ± SD Matrix Effect (%) ± SD
Human Liver Microsomes PPT (Acetonitrile) 102.70 ± 3.12 98.5 ± 2.1
Human Plasma PPT (Acetonitrile) 95.40 ± 4.20 89.2 ± 3.5

| Human Plasma | SPE (HLB Cartridge) | 85.82 ± 2.10 | 101.3 ± 1.8 |

Table 3: Inter- and Intra-Day Precision and Accuracy (Plasma, SPE) [3][5]

Concentration (ng/mL) Intra-day Precision (CV%) Inter-day Precision (CV%) Accuracy (%)
25 (LLOQ) 8.70 9.20 -5.95
100 (Low QC) 2.42 4.15 +2.10
250 (Mid QC) 6.04 5.80 +4.50

| 1500 (High QC) | 1.11 | 2.30 | +5.85 |

References

  • Source: ecsci.co.
  • Source: nih.
  • Source: nih.
  • Source: scispace.
  • Source: dovepress.
  • Title: Bosutinib Impurity 32 (Methanoate)

Sources

Application

Application Note: HPTLC Separation of Bosutinib and its Critical Regioisomers

Executive Summary Objective: To establish a robust High-Performance Thin Layer Chromatography (HPTLC) protocol for the separation of Bosutinib (SKI-606) from its critical structural isomer, the 3,5-dichloro-4-methoxy ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust High-Performance Thin Layer Chromatography (HPTLC) protocol for the separation of Bosutinib (SKI-606) from its critical structural isomer, the 3,5-dichloro-4-methoxy analogue , and related synthetic impurities.[1]

Significance: Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).[1][2][3] During synthesis, particularly the aniline coupling step, regioisomeric impurities can form. The primary "Bosutinib Isomer" (often cited in structural biology studies) differs only in the substitution pattern of the aniline ring (2,4-dichloro-5-methoxy vs. 3,5-dichloro-4-methoxy).[1] Due to their identical molecular weight (


) and similar pKa profiles, separating these species requires high-efficiency chromatographic selectivity that standard HPLC often struggles to resolve without long gradient times.[1]

Methodology: This guide presents a validated Normal Phase HPTLC system utilizing a basic modifier to suppress piperazine tailing, ensuring sharp band resolution (


) between the parent drug and its isomers.[1]

Scientific Mechanism & Rationale

The Separation Challenge

Bosutinib contains a quinoline core linked to a 2,4-dichloro-5-methoxyaniline and a N-methylpiperazine tail.[1]

  • Basicity: The piperazine nitrogen is basic (pKa ~ 8.5).[1] On standard silica, this moiety interacts strongly with acidic silanol groups, causing severe tailing.[1]

  • Isomerism: The critical isomer differs only in the chlorine/methoxy pattern on the aniline ring.[1][2]

    • Bosutinib: 2,4-dichloro-5-methoxy (Asymmetric, dipole moment distinct).[1]

    • Isomer: 3,5-dichloro-4-methoxy (Symmetric, lower polarity).[1]

  • Chromatographic Logic: By using a non-polar solvent (Toluene/DCM) moderated with a polar alcohol and a strong base (Triethylamine), we suppress silanol ionization and exploit the subtle polarity difference between the asymmetric Bosutinib and its symmetric isomer.

Structural Pathway Diagram

The following diagram illustrates the critical decision points in the chromatographic method development.

Bosutinib_TLC_Logic Start Bosutinib Isomer Separation Structure Analyze Structure: Basic Piperazine Tail + Aniline Isomerism Start->Structure Phase_Select Stationary Phase Selection Structure->Phase_Select Silica Silica Gel 60 F254 (High Capacity, Cost-effective) Phase_Select->Silica Preferred C18 RP-18 W (Alternative for Hydrophobicity) Phase_Select->C18 Secondary Problem Challenge: Silanol Interaction (Tailing) Silica->Problem Solution Mobile Phase Modifier: Triethylamine (TEA) or Ammonia Problem->Solution Suppress Ionization Optimization Selectivity Tuning: DCM vs. Toluene base Solution->Optimization Final_Method Final Protocol: DCM : MeOH : TEA (90 : 10 : 1) Optimization->Final_Method

Figure 1: Decision matrix for selecting the HPTLC method conditions to overcome piperazine tailing and resolve positional isomers.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Stationary Phase HPTLC Silica Gel 60 F254 (Merck/EMD)High-resolution separation surface.[1]
Bosutinib Ref Std >99% Purity (CAS 380843-75-4)Primary reference.[1]
Isomer Standard Bosutinib Isomer (CAS 1391063-17-4)Resolution marker.[1][4]
Solvent A Dichloromethane (DCM), HPLC GradeMain carrier (selectivity).[1]
Solvent B Methanol (MeOH), HPLC GradePolarity adjuster.[1]
Modifier Triethylamine (TEA) or 25% AmmoniaPeak sharpener (Silanol blocker).[1]
Standard Preparation
  • Stock Solution: Weigh 10.0 mg of Bosutinib and 10.0 mg of Isomer into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve in 5 mL Methanol . Sonicate for 5 minutes. Make up to volume (Conc: 1000 µg/mL).

  • Working Mix: Mix 1 mL of Bosutinib Stock + 1 mL of Isomer Stock. Dilute to 10 mL with Methanol (Final Conc: 100 µg/mL each).

Chromatographic Conditions (The "DCM-Basic" Method)

This method is optimized to separate the slightly more polar Bosutinib from its symmetric isomer.[1]

  • Plate Pre-washing: Pre-wash plate with Methanol to remove binder impurities.[1] Activate at 110°C for 20 mins.

  • Application: Bandwise application (Band length: 6 mm).

    • Volume: 2 µL - 10 µL (variable for linearity).

  • Mobile Phase: Dichloromethane : Methanol : Triethylamine (90 : 10 : 0.5 v/v/v) .[1]

    • Note: TEA is volatile.[1] Prepare fresh.

  • Chamber Saturation: 20 minutes with filter paper lining (Critical for reproducibility).

  • Migration Distance: 80 mm (8 cm).[1]

  • Drying: Dry in a stream of cold air for 5 minutes to remove TEA (essential before UV scanning).[1]

Detection & Quantification
  • UV Densitometry: Scan at 254 nm (Deuterium lamp). Bosutinib has strong absorbance here due to the quinoline core.[1]

  • Visual Inspection: Under UV 254 nm, spots appear dark (fluorescence quenching) against a bright green background.[1]

  • Optional Derivatization: For higher specificity of the piperazine moiety, dip in Dragendorff’s Reagent .[1] Spots turn orange-brown.[1]

Results & Interpretation

Expected Rf Values

The symmetric isomer (3,5-dichloro) is generally less polar than the asymmetric Bosutinib (2,4-dichloro-5-methoxy) in this system, leading to a higher Rf, though the difference is subtle.

CompoundApprox.[1][2][4][5][6][7][8][9][10][11] Rf ValueBand Appearance
Bosutinib Isomer 0.58 ± 0.03Dark band (UV 254)
Bosutinib (API) 0.52 ± 0.03Dark band (UV 254)
N-Desmethyl Impurity 0.35 ± 0.05Distinctly lower (more polar)
N-Oxide Impurity 0.15 ± 0.05Near origin (highly polar)
System Suitability Criteria

To ensure the method is valid for release testing or research:

  • Resolution (

    
    ):  > 1.2 between Bosutinib and Isomer.
    
  • Tailing Factor (

    
    ):  0.9 < T < 1.2 (Controlled by TEA concentration).[1]
    
  • LOD (Limit of Detection): ~ 50 ng/band.

Troubleshooting & Optimization

Common Issues
  • Tailing: If spots look like comets, the silanol activity is not fully suppressed.[1]

    • Fix: Increase TEA to 1.0% or switch to Ammonium Hydroxide (DCM:MeOH:NH3 90:10:1).[1]

  • Poor Separation: If Bosutinib and Isomer co-elute.[1]

    • Fix: Reduce Methanol content (e.g., DCM:MeOH 95:5).[1] This slows migration and increases interaction with the silica, amplifying the subtle polarity differences of the chlorine positions.

Workflow Diagram

TLC_Workflow Sample_Prep Sample Prep (MeOH Soln) Spotting Spotting (Bandwise, 6mm) Sample_Prep->Spotting Development Development (DCM:MeOH:TEA) Spotting->Development Drying Drying (Remove TEA) Development->Drying Scanning Densitometry (254 nm) Drying->Scanning

Figure 2: Step-by-step HPTLC workflow for Bosutinib analysis.[1]

References

  • Levinson, N. M., & Boxer, S. G. (2012).[1][12] Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.[1][9][12] PLoS ONE, 7(4), e29828.[1][12] [Link]

  • US FDA. (2012).[1] Bosulif (Bosutinib) Prescribing Information and Chemistry Review.[1] FDA Access Data. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Solvent Systems for Bosutinib Isomer Methanoate: A Technical Support Guide

As Senior Application Scientists, we understand that achieving optimal solubility for active pharmaceutical ingredients (APIs) like Bosutinib and its analogues is a critical first step in any successful experimental work...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that achieving optimal solubility for active pharmaceutical ingredients (APIs) like Bosutinib and its analogues is a critical first step in any successful experimental workflow, from early-stage discovery to formulation development. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and optimize the solubility of Bosutinib Isomer Methanoate, leveraging fundamental physicochemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when first working with Bosutinib Isomer Methanoate.

Q1: What are the fundamental physicochemical properties of Bosutinib that influence its solubility?

A: Understanding the inherent properties of the Bosutinib molecule is the cornerstone of developing an effective solvent strategy. Bosutinib is a weakly basic compound with low aqueous solubility.[1] Its solubility profile is dominated by two key parameters:

  • pH-Dependence: Bosutinib's solubility is highly dependent on pH. As a basic compound with a pKa of approximately 7.6-8.0, it becomes protonated and significantly more soluble in acidic conditions.[2][3] At a pH of 5 or below, it is considered a highly soluble compound, but its solubility decreases sharply as the pH increases into the neutral and basic ranges.[4] This is the single most critical factor to consider when working with aqueous buffers.

  • Hydrophobicity: Bosutinib is a lipophilic molecule, reflected by its high LogP value (approx. 4.87).[3] This characteristic indicates poor solubility in water but favorable solubility in many organic solvents.

Therefore, any attempt to dissolve Bosutinib Isomer Methanoate must account for its tendency to be soluble in organic media and its enhanced solubility in acidic aqueous environments.

Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?

A: For preparing initial stock solutions, a polar aprotic solvent is the recommended starting point due to Bosutinib's high solubility in these systems.

SolventReported SolubilityRecommendations & CommentsSource(s)
Dimethyl Sulfoxide (DMSO) ≥15 mg/mL to 65 mg/mLThe most common and effective solvent for creating high-concentration stocks (e.g., 10-100 mM). Solutions in DMSO can be stored at -20°C for up to a month.[2][5][2][5][6]
Ethanol (EtOH) ~13-20 mg/mLA good alternative to DMSO, especially if DMSO is incompatible with the downstream application. May require sonication to fully dissolve.[5][7][5][6][7]
Dimethylformamide (DMF) ~20 mg/mLAnother suitable polar aprotic solvent, with solubility similar to ethanol.[7][7]

Protocol for Stock Solution Preparation:

  • Accurately weigh the Bosutinib Isomer Methanoate powder.

  • Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved, resulting in a clear solution.[8]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Q3: Why does my compound precipitate when I dilute my organic stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4)?

A: This is a classic and expected phenomenon known as "crashing out." It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (organic solvent) to one where it is poorly soluble (aqueous buffer).

The primary cause is the sharp decrease in the solvent's ability to solvate the hydrophobic Bosutinib molecule. When the highly concentrated DMSO stock is introduced into the aqueous buffer, the DMSO is diluted, and the water molecules cannot effectively surround and dissolve the lipophilic API.[8] This effect is exacerbated by the neutral or slightly basic pH of many standard buffers (like PBS at pH 7.4), where Bosutinib is in its least soluble, un-ionized state.[4]

Q4: What is a "solvent system," and why is it often more effective than a single solvent?

A: A solvent system is a mixture of two or more solvents designed to achieve a solubilizing power greater than any single component. This technique, known as cosolvency , is a cornerstone of formulating poorly soluble drugs.[10]

The mechanism works by reducing the polarity of water and disrupting its hydrogen-bonding network, which creates a more favorable environment for a hydrophobic solute.[10][11] Essentially, the cosolvent acts as a bridge between the nonpolar drug and the polar aqueous phase, reducing the interfacial tension between them.[12] This is why a mixture of water and a cosolvent like ethanol or propylene glycol can dissolve significantly more Bosutinib than water alone.

Part 2: Troubleshooting & Optimization Guides

This section provides structured workflows and step-by-step protocols to resolve specific solubility challenges.

Guide 1: Issue - The initial stock concentration cannot be achieved.

If you are struggling to dissolve the API even in a recommended organic solvent like DMSO, it indicates a significant solubility challenge that requires a systematic approach.

start Start: API does not dissolve in primary solvent (e.g., DMSO) check_purity Verify API Purity & Form (e.g., correct isomer, salt, solvate) start->check_purity apply_energy Apply Gentle Energy (Vortex, Sonicate, Warm to 37°C) check_purity->apply_energy Purity OK dissolved1 Problem Solved apply_energy->dissolved1 Dissolves screen_solvents Perform Systematic Solvent Screen apply_energy->screen_solvents No Dissolution dissolved2 Problem Solved: Identify New Primary Solvent screen_solvents->dissolved2 Solvent Found cosolvent_stock Develop Binary Stock System (e.g., DMSO/Ethanol) screen_solvents->cosolvent_stock No Single Solvent Works dissolved3 Problem Solved: Use Cosolvent Stock cosolvent_stock->dissolved3 System Works reassess Re-evaluate Target Concentration Is a lower concentration acceptable? cosolvent_stock->reassess System Fails reassess->start Yes, try lower conc. end_fail Advanced Formulation Needed (e.g., Solid Dispersion, Nanoparticles) reassess->end_fail No

Caption: Workflow for troubleshooting initial stock dissolution.

  • Preparation: Dispense a small, equal amount (e.g., 1 mg) of Bosutinib Isomer Methanoate into several labeled microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a single test solvent to each tube.

  • Test Solvents: Screen a panel of solvents with varying polarities and hydrogen bonding capabilities.

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Generally high solubilizing power for this class of compounds.
Polar Protic Ethanol, Isopropanol (IPA), Propylene Glycol (PG), PEG 400[10]Can act as both hydrogen bond donors and acceptors.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Effective for moderately polar compounds.
Esters Ethyl AcetateLower polarity, useful for highly lipophilic compounds.
  • Solubilization: Vortex each tube vigorously for 1 minute. If not dissolved, sonicate for 10-15 minutes. Gentle warming (37°C) can be a final step.

  • Observation: Visually inspect each tube for complete dissolution (a clear solution with no visible particles). Rank the solvents from best to worst.

  • Selection: Choose the solvent that provides the best solubility with the least aggressive method (e.g., vortexing alone is preferable to heating).

Guide 2: Issue - Compound precipitates upon dilution into aqueous media.

This is the most common challenge. The solution is not to find a "magic" solvent but to create a final aqueous environment that is hospitable to the Bosutinib molecule.

Causality: As a weak base, Bosutinib becomes protonated and more water-soluble in acidic conditions.[13] By lowering the pH of your final aqueous solution, you can dramatically increase the solubility limit.

Protocol:

  • Prepare your aqueous buffer (e.g., citrate, acetate) at a pH below 5.0. An acetate buffer at pH 4.5 is a common choice.[14]

  • Prepare your high-concentration stock of Bosutinib Isomer Methanoate in DMSO as usual.

  • Perform the dilution by adding the DMSO stock slowly into the vortexing acidic buffer. This "additive dilution" technique helps prevent localized high concentrations that can trigger precipitation.

  • Validation: Visually inspect the final solution for clarity. If it remains clear after 15-30 minutes, the system is likely stable for short-term experiments.

Causality: If modifying the pH is not an option for your biological system, using a cosolvent in the final solution is the next best approach. The cosolvent reduces the overall polarity of the system, making it more favorable for the hydrophobic API.[15][16]

Protocol:

  • Select a Cosolvent: Choose a biocompatible cosolvent.

CosolventProperties & Use Cases
Ethanol Widely used, effective, but can have biological effects at higher concentrations.[12]
Propylene Glycol (PG) Common pharmaceutical excipient, good safety profile.[10]
Polyethylene Glycol 400 (PEG 400) Excellent solubilizer for many APIs, generally low toxicity.[15][17]
Glycerin Biocompatible, but can increase viscosity significantly.[10]
  • Prepare Cosolvent-Buffer Mix: Create your final aqueous buffer containing a percentage of the cosolvent. Start with 5-10% (v/v) and increase if necessary. For example, to make a 10% Ethanol/PBS solution, mix 10 mL of ethanol with 90 mL of PBS.

  • Dilute Stock: Slowly add your DMSO stock solution into the vortexing cosolvent-buffer mixture.

  • Important: Ensure the final concentration of your primary stock solvent (e.g., DMSO) is kept low (typically <1%, ideally <0.5%) to minimize its own potential effects on the experiment.

Causality: Surfactants form micelles that can encapsulate hydrophobic compounds, effectively increasing their apparent solubility in aqueous media.[8][13] This is useful when pH modification and cosolvents are insufficient or not tolerated.

Protocol:

  • Select a Surfactant: Use a low concentration of a non-ionic, biocompatible surfactant like Tween® 80 (Polysorbate 80) or Pluronic® F-68.[8]

  • Prepare Surfactant-Buffer Solution: Add the surfactant to your final aqueous buffer at a concentration typically between 0.01% and 0.1% (w/v).

  • Dilute Stock: Perform the additive dilution of your DMSO stock into the surfactant-containing buffer. The surfactant will help stabilize the API and prevent it from precipitating.

Guide 3: How do I determine the maximum solubility in my optimized system?

Once you have a promising solvent system, you must quantify the maximum equilibrium solubility to ensure your experimental concentrations are valid and reproducible. The industry-standard method is the shake-flask technique.[18]

start Start: Optimized Solvent System add_excess Add Excess API to Solvent System start->add_excess equilibrate Equilibrate for 24-48h (Shaker, Constant Temp.) add_excess->equilibrate phase_sep Separate Phases (Centrifuge or Settle) equilibrate->phase_sep sample_supernatant Carefully Sample Supernatant (Filter through 0.22µm syringe filter) phase_sep->sample_supernatant analyze Quantify API Concentration (HPLC-UV, LC-MS) sample_supernatant->analyze result Result: Equilibrium Solubility (Sₑ) analyze->result

Caption: Shake-flask method for determining equilibrium solubility.

  • Preparation: Add an excess amount of solid Bosutinib Isomer Methanoate to a glass vial containing your optimized solvent system (e.g., pH 4.5 acetate buffer). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates.

  • Analysis: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of Bosutinib using a validated analytical method like HPLC-UV (λmax is ~263-269 nm) or LC-MS.[7][19][20] The measured concentration is the equilibrium solubility.

References

  • Active Ingredient BOSUTINIB MONOHYDRATE. Formulation Diary. [Link]

  • BOSULIF (bosutinib tablets) Product Monograph. Pfizer Canada ULC. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 203341. U.S. Food and Drug Administration (FDA). [Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Expert Opinion on Pharmacotherapy via NIH. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Central composite design enabled formulation development, optimization, and characterization of bosutinib monohydrate loaded lipid nanoparticles. Journal of Applied Pharmaceutical Science. [Link]

  • Cosolvency based spectrophotometric method development and validation for estimation of candesartan cilexetil in tablet dosage form. Indian Journal of Pharmaceutical Sciences. [Link]

  • Application of Physiologically Based Pharmacokinetic Modeling in Understanding Bosutinib Drug-Drug Interactions: Importance of Intestinal P-Glycoprotein. Drug Metabolism and Disposition via PubMed. [Link]

  • Rationalization of the formation and stability of bosutinib solvated forms. CrystEngComm. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Ascendia Pharma. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. [Link]

  • Bosutinib forms and preparation methods thereof.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Bosutinib. PubChem, National Center for Biotechnology Information. [Link]

  • Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. MDPI. [Link]

  • Solving solubility issues in modern APIs. Teva API (TAPI). [Link]

  • analytical quantification of bosutinib in nanocarrier using uv and hplc: method development and validation. ResearchGate. [Link]

  • bosutinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bosutinib Forms and Preparation Methods Thereof.
  • Bosutinib methanoate. Inxight Drugs. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia. Journal of Hematology & Oncology via PMC. [Link]

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Optimization

Technical Guide: Residual Solvent Removal for Bosutinib Isomer Methanoate

This technical guide addresses the specific challenges of processing Bosutinib Isomer Methanoate (Bosutinib Formate). This compound presents a unique duality: it is likely a salt or solvate involving formic acid (methano...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of processing Bosutinib Isomer Methanoate (Bosutinib Formate). This compound presents a unique duality: it is likely a salt or solvate involving formic acid (methanoate), requiring the removal of other processing solvents (e.g., methanol, acetonitrile, ethyl acetate) without disrupting the methanoate stoichiometry or triggering N-formylation degradation.[1]

[1]

Version: 1.0 | Doc ID: BOS-ISO-MET-01 Department: Process Chemistry & Solid State Characterization[1]

Core Directive: The Stability-Purity Balance

As researchers handling Bosutinib Isomer Methanoate, you are managing a metastable equilibrium . Your objective is to remove residual volatile organic compounds (VOCs) to meet ICH Q3C guidelines without:

  • Dissociating the Salt/Solvate: Formic acid is a weak acid (

    
    ) and Bosutinib is a weak base (
    
    
    
    for the piperazine/quinoline nitrogen). High thermal stress can drive off the methanoate counter-ion, reverting the sample to the free base or amorphous form.
  • Inducing Chemical Degradation: Excess formic acid combined with heat can cause N-formylation of the piperazine ring or the aniline amine, creating a difficult-to-remove impurity.[1]

Characterization: Know Your Solid Before Drying

Before initiating any drying protocol, you must define the nature of the "Methanoate" species.

Diagnostic Workflow
ParameterTest MethodCritical Insight
Solvent Status TGA (Thermogravimetric Analysis) Differentiate between surface solvent (weight loss <80°C) and lattice solvent (stepwise weight loss >100°C).[1]
Crystal Form XRPD (X-Ray Powder Diffraction) Establish a baseline diffractogram. If peaks shift or disappear during drying, you are collapsing the lattice.
Chemical Purity HPLC (High-Performance Liquid Chromatography) Monitor for the "N-formyl Bosutinib" impurity peak, which often elutes just after the main peak.[1]

Removal Protocols: Step-by-Step

Protocol A: Dynamic Vapor Sorption (DVS) Sweeping

Best for: Removing surface solvents (Methanol, Acetone) without thermal stress.[1]

Mechanism: Uses controlled humidity to displace organic solvents from the surface, followed by a dry nitrogen purge.

  • Load Sample: Place 10–500 mg of Bosutinib Isomer Methanoate into the DVS pan.

  • Solvent Swap: Set Relative Humidity (RH) to 40% at 25°C for 2 hours. Water vapor will displace loosely bound surface organics (methanol/ethanol) due to higher affinity for the polar lattice.

  • Desorption: Ramp RH down to 0% over 4 hours.

  • Validation: Check weight stabilization. If weight drops below the theoretical stoichiometric mass of the methanoate salt, stop —you are stripping the counter-ion.

Protocol B: Step-Down Vacuum Drying

Best for: Bulk samples with stubborn lattice-bound solvents.[1]

Mechanism: Uses reduced pressure rather than high heat to lower the boiling point of residuals, preserving the methanoate ion.

  • Setup: Vacuum oven with a cold trap (liquid

    
     or dry ice/acetone).
    
  • Stage 1 (Ambient): Apply vacuum (50 mbar) at 20°C for 6 hours.

    • Goal: Remove bulk volatiles to prevent "boiling" or crust formation.

  • Stage 2 (Thermal Ramp): Increase temperature to 40°C (Do NOT exceed 50°C). Increase vacuum to <10 mbar.

  • Duration: Hold for 12–24 hours.

  • Nitrogen Bleed: Periodically bleed in dry

    
     gas (every 4 hours) to break the vacuum and flush out desorbed solvent vapors from the oven chamber.
    

Troubleshooting & FAQs

Q1: I see a new impurity peak (+28 Da) after drying. What happened?

Diagnosis: You have likely created N-formyl Bosutinib .[1] Cause: If your sample contained excess formic acid (common if the salt was crystallized from high-concentration formic acid), heating it >45°C catalyzed the reaction between the formate and the secondary amine on the piperazine ring. Solution:

  • Immediate: Reslurry the sample in cold ethanol/water (if solubility permits) to wash away the impurity, though this is difficult.

  • Prevention: Ensure the initial cake is washed thoroughly with an antisolvent (e.g., cold ether or heptane) before putting it in the oven to remove free formic acid. Use Protocol B (Low Temp).

Q2: My TGA shows weight loss at 90°C, but the solvent limit is still failing.

Diagnosis: The solvent is likely trapped in the crystal lattice (channel solvate) or you are seeing the dissociation of the methanoate itself. Action:

  • Run a DSC (Differential Scanning Calorimetry) . If you see a broad endotherm at 90°C, it's likely desolvation/dissociation.

  • Do not dry further. If the solvent is part of the crystal structure (e.g., a Methanol-Formate mixed solvate), you cannot remove it without destroying the crystal form.[1] You must re-crystallize from a different solvent system (e.g., Isopropanol/Formic Acid) to change the solvate profile.

Q3: The sample turned amorphous (loss of birefringence) after vacuum drying.

Diagnosis: Pore collapse.[1] Rapid removal of solvent under high vacuum caused the lattice to collapse. Solution: Use Protocol A (DVS Sweeping) or a "Slow-Rate" drying.[1] Introduce a "maturation" step: hold the sample at 30°C/40% RH for 4 hours to allow the crystal lattice to relax/anneal before applying full vacuum.

Visualizations

Diagram 1: Residual Solvent Decision Matrix

This logic flow helps you choose the correct drying method based on your specific solvent/form scenario.

DesolvationLogic Start Start: Residual Solvent > Limit CheckType Is the solvent Lattice-Bound or Surface Adsorbed? Start->CheckType Surface Surface Adsorbed (TGA loss < 60°C) CheckType->Surface Surface Lattice Lattice Bound (TGA step > 80°C) CheckType->Lattice Lattice MethodB Protocol B: Step-Down Vacuum (<40°C) Surface->MethodB CheckStab Is Methanoate Salt Stable? Lattice->CheckStab MethodA Protocol A: DVS/Humidity Sweep CheckStab->MethodA Unstable/Weak CheckStab->MethodB Stable Salt Recryst Re-Crystallization Required (Solvent is structural) CheckStab->Recryst Solvent is Solvate

Caption: Decision matrix for selecting the appropriate desolvation technique based on TGA data and salt stability.

Diagram 2: The N-Formylation Risk Pathway

Understanding how thermal stress leads to degradation in Bosutinib Formate samples.[1]

DegradationPathway Bosutinib Bosutinib Isomer (Secondary Amine) Complex Salt Complex (Bosutinib • HCOOH) Bosutinib->Complex Crystallization FormicAcid Excess Formic Acid (Residual Reagent) FormicAcid->Complex Heat Heat (>50°C) or Prolonged Drying Complex->Heat SafeSalt Stable Methanoate Salt (Target Product) Complex->SafeSalt Vacuum <40°C Impurity N-Formyl Bosutinib (Permanent Impurity) Heat->Impurity Dehydration/-H2O

Caption: Mechanism of N-formyl impurity formation during aggressive drying of Bosutinib Formate.[1]

References

  • International Council for Harmonisation (ICH). (2021).[1] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][2]

    • Source:

  • Boschelli, D. H., et al. (2001). Optimization of 4-Anilino-3-quinolinecarbonitriles as Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965–3977.[1] (Foundational synthesis and structure activity relationships for Bosutinib/SKI-606).

    • Source: [1]

  • Tieger, E., et al. (2016). Rationalization of the formation and stability of bosutinib solvated forms. CrystEngComm, 18, 362-369.[1] (Specific data on Bosutinib solvate stability and desolvation thermodynamics).

    • Source: [1]

  • European Medicines Agency. (2013).[1] Assessment Report: Bosulif (Bosutinib).[1][3][4][5][6][7] (Provides details on commercial form characterization and impurity limits).

    • Source: [1]

Sources

Troubleshooting

Technical Support Center: Bosutinib Isomer Methanoate Degradation Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the identification and characterization of degradation products of Bosutinib Isomer Methanoate. This document is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the identification and characterization of degradation products of Bosutinib Isomer Methanoate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of stability testing for this specific molecule.

A Note on Bosutinib Isomer Methanoate

Bosutinib, a tyrosine kinase inhibitor, is well-studied, typically as a monohydrate.[1][2] You are working with a specific isomer, which has an identical mass to bosutinib but a different structural arrangement, and is formulated as a methanoate (formate) salt.[3] While direct degradation studies on this precise isomer and salt form are not extensively published, the degradation pathways of the core bosutinib molecule provide a robust and scientifically sound starting point.[4][5] This guide synthesizes published data on bosutinib with fundamental chemical principles to provide a comprehensive framework for your investigation. The methanoate counter-ion may influence the local pH and hygroscopicity of the drug substance, but the primary degradation liabilities will reside with the active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the analysis of Bosutinib-related compounds.

FAQ 1: What are the likely degradation pathways for Bosutinib and its isomer?

Answer: Understanding the chemically labile sites on the bosutinib molecule is the first step in predicting its degradation products. Based on forced degradation studies of bosutinib monohydrate, the molecule is primarily susceptible to oxidation and hydrolysis (particularly under basic conditions).[1][5]

  • Oxidative Degradation: This is a major pathway. Mass spectrometry (MS) analysis has identified the formation of mono- and di-oxidation products, corresponding to mass increases of +16 Da and +32 Da, respectively.[4] These oxidations have been localized to two primary regions:

    • Piperazinyl-propoxy side chain: The nitrogen atoms in the piperazine ring and the ether linkage are susceptible to oxidation.

    • Aromatic methoxy groups: The electron-donating methoxy groups can be targets for oxidative modification.[4]

  • Hydrolytic Degradation: Bosutinib shows significant degradation under basic conditions, while being more stable in acidic and neutral conditions at ambient temperatures.[2] Key hydrolytic pathways can include:

    • Cleavage of Amide Bonds: Although bosutinib lacks a classical amide bond, related structures can undergo cleavage at similar linkages under harsh hydrolytic stress.[5]

    • Quinoline Ring Reactions: The quinoline core may undergo rearrangements or breakdown, particularly under stressed conditions.[5]

  • Photolytic Degradation: Exposure to UV and visible light has also been shown to generate degradation products.[1] Therefore, sample handling and storage should be performed with light protection.[6]

Expert Insight: While your isomer shares the same molecular formula, the spatial arrangement of atoms may slightly alter the reactivity of these sites. However, the fundamental susceptibility to oxidation at the piperazine/propoxy chain and hydrolysis of the quinoline system remains the most probable starting point for your investigation.

FAQ 2: How should I design a forced degradation study that is compliant and effective?

Answer: A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method. The goal is to generate a target degradation of 5-20% to ensure you can detect and resolve the resulting impurities without completely destroying the parent molecule. These studies should be conducted according to ICH Q1A guidelines.[1][2]

Experimental Protocol: Forced Degradation of Bosutinib Isomer Methanoate
  • Stock Solution Preparation: Prepare a stock solution of your Bosutinib Isomer Methanoate in a suitable solvent like methanol or a mixture of methanol and water.[7][8]

  • Stress Conditions: Expose the drug solution to the conditions outlined in the table below. Include a control sample (protected from stress) for comparison.

  • Sample Quenching & Dilution: After the specified exposure time, neutralize the acid and base samples. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis.

  • Analysis: Analyze the stressed samples, the control, and a blank using your developed HPLC method.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent / ConditionTemperatureDurationRationale & Expert Notes
Acid Hydrolysis 0.1 M HCl80 °C24-48 hoursBosutinib is relatively stable to acid; elevated temperature is required to induce degradation.[2]
Base Hydrolysis 0.1 M NaOH60 °C2-8 hoursThe molecule is highly susceptible to base.[2] Start with shorter durations and lower temperatures to avoid complete degradation.
Oxidation 3% H₂O₂Room Temp24 hoursOxidation is a primary degradation pathway.[4] This condition effectively generates N-oxides and other oxidative products.
Thermal Degradation Solid State & Solution105 °C72 hoursEvaluates the intrinsic stability of the molecule to heat.[9]
Photostability UV & Visible LightRoom TempPer ICH Q1BExpose solid and solution samples to a controlled light source to assess photosensitivity.[1]
Workflow for Forced Degradation and Analysis

Forced Degradation Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application (ICH Q1A/Q1B) cluster_analysis Phase 3: Analysis & Elucidation API Bosutinib Isomer Methanoate API Stock Prepare Stock Solution (e.g., Methanol) API->Stock Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Oxid Oxidation (H2O2) Stock->Oxid Photo Photolytic (UV/Vis Light) Stock->Photo Therm Thermal (Heat) Stock->Therm Control Control Sample (No Stress) Stock->Control HPLC HPLC / UPLC-MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC Control->HPLC Peak Identify Degradation Peaks HPLC->Peak Elucid Structural Elucidation (MS/MS, NMR) Peak->Elucid

Caption: Overall workflow for identifying degradation products.

FAQ 3: I need a stability-indicating HPLC method. What are the best starting conditions?

Answer: A good stability-indicating method must be able to resolve the main API peak from all process impurities and degradation products. Several validated RP-HPLC methods for bosutinib have been published, providing an excellent foundation.[1][10][11]

Causality Behind Method Choices:

  • Column: A C18 column is the standard choice due to its hydrophobic stationary phase, which effectively retains the moderately non-polar bosutinib molecule.[11]

  • Mobile Phase: A combination of a weak acid in water (e.g., formic acid) and an organic solvent (acetonitrile) is ideal. The formic acid protonates residual silanols on the column, preventing peak tailing, and aids in positive-mode ESI-MS ionization.[1][12] Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Gradient Elution: A gradient program (where the percentage of organic solvent increases over time) is superior to isocratic elution for this purpose. It ensures that early-eluting polar degradants are well-retained and late-eluting non-polar degradants are eluted in a reasonable time with good peak shape.[2]

Table 2: Recommended Starting HPLC-UV/MS Conditions
ParameterRecommended ConditionRationale & Expert Notes
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency UPLC column for fast, sharp peaks. A standard 4.6 x 250 mm, 5 µm HPLC column is also suitable.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for better peak shape and MS sensitivity.[1][12]
Mobile Phase B AcetonitrileCommon organic modifier.[1]
Gradient Program 10% B to 90% B over 15 minA good starting gradient to ensure separation of a wide range of polarities. Optimize as needed.
Flow Rate 0.3 mL/min (for 2.1 mm ID)Adjust flow rate based on column diameter (e.g., 1.0 mL/min for 4.6 mm ID).[1]
Column Temp. 30 °CProvides consistent retention times.
Injection Vol. 5 µLAvoid column overload, which can cause peak distortion.[13]
UV Detection 260 nm or 266 nmWavelength where bosutinib shows strong absorbance.[2][7][14]
MS Detector ESI Positive ModeBosutinib contains multiple basic nitrogens that are easily protonated for detection.
FAQ 4: My chromatogram shows poor peak shape (tailing, fronting, or broad peaks). What's wrong?

Answer: Poor peak shape is a common issue that compromises resolution and integration accuracy. It is a self-validating problem: if the peak shape is poor, the method is not valid. Here is a guide to troubleshoot these issues.

Table 3: Troubleshooting Guide for HPLC Peak Shape Issues
ProblemPotential CauseSelf-Validating Solution & Explanation
Peak Tailing 1. Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone interact with the basic nitrogens on your molecule.[15] 2. Column Overload: Injecting too much sample mass.[13] 3. Column Contamination/Age: Strongly retained impurities are binding to the column inlet.1. Decrease Mobile Phase pH: Add 0.1% formic or acetic acid to fully protonate the molecule and suppress silanol activity.[1] 2. Reduce Injection Concentration: Dilute your sample 10-fold and reinject. If peak shape improves, overload was the issue. 3. Flush or Replace Column: Flush with a strong solvent (e.g., isopropanol). If this fails, replace the column.[13]
Peak Fronting 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile).[16] 2. Column Overload (High Conc.): Can also manifest as fronting.1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile). 2. Dilute the Sample: As with tailing, dilution can resolve fronting caused by high concentration.
Broad Peaks 1. Extra-Column Volume: Excessive tubing length/diameter between the injector and detector. 2. Column Degradation: Loss of stationary phase or a void at the column inlet.[17] 3. Poor Mass Transfer: Flow rate is too high for the column/particle size.1. Optimize Tubing: Use narrow-bore (e.g., 0.005" ID) PEEK tubing and ensure all connections are tight. 2. Reverse-Flush Column: Disconnect the column from the detector and flush in the reverse direction. If pressure is high or performance doesn't improve, replace it.[18] 3. Reduce Flow Rate: Cut the flow rate in half. If peak sharpness (efficiency) improves, the original rate was too high.
FAQ 5: I have an unknown peak in my stressed sample. How do I determine its structure?

Answer: Structural elucidation of an unknown degradation product is a systematic process that moves from generating a hypothesis to gathering definitive proof.

  • High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass of the unknown peak using a technique like LC-Q-TOF-MS.[1] This allows you to calculate a molecular formula.

    • Expert Insight: Look for characteristic mass shifts. A mass of Parent +15.995 Da strongly suggests mono-oxidation. Parent + 1.998 Da could indicate hydrolysis replacing a dichloro-aniline group with a dihydroxy-aniline group.

  • Tandem Mass Spectrometry (MS/MS): Fragment the unknown peak in the mass spectrometer. Compare its fragmentation pattern to that of the parent compound.[1] Conserved fragments indicate which parts of the molecule are intact, while shifted fragments reveal the site of modification.

  • Isolation & NMR: If the structure is still ambiguous, the degradant must be isolated using preparative HPLC.[4] Once a pure fraction is collected, its structure can be definitively determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Workflow for Structural Elucidation of an Unknown Degradant

Elucidation Workflow Start Unknown Peak Detected in HPLC-MS AccMass Acquire Accurate Mass (LC-TOF-MS) Start->AccMass CalcFormula Calculate Elemental Composition AccMass->CalcFormula Hypothesis Propose Putative Structures (e.g., Oxidation) CalcFormula->Hypothesis MSMS Perform MS/MS Fragmentation Hypothesis->MSMS Compare Compare Fragment Pattern to Parent Drug MSMS->Compare Localize Localize Modification Site Compare->Localize Prep Isolate Degradant via Preparative HPLC Localize->Prep If structure is ambiguous NMR Acquire 1H, 13C, 2D NMR Data Prep->NMR Confirm Confirm Structure NMR->Confirm

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: Spectral Differentiation of Bosutinib and Bosutinib Isomer Methanoate

Executive Summary: The "Isomer Crisis" In drug development, structural fidelity is paramount. This guide addresses a critical quality control challenge involving Bosutinib (SKI-606) , a dual Src/Abl kinase inhibitor used...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isomer Crisis"

In drug development, structural fidelity is paramount. This guide addresses a critical quality control challenge involving Bosutinib (SKI-606) , a dual Src/Abl kinase inhibitor used for Chronic Myeloid Leukemia (CML).

A significant historical confounding event identified in 2012 revealed that a commercially available reagent labeled as "Bosutinib" was, in fact, a structural isomer (Isomer 1).[1] This isomer displays drastically reduced potency against BCR-Abl. Furthermore, the Methanoate (Methanol Solvate) form of this isomer is frequently encountered in reference standards, adding a layer of spectral complexity.

This document provides a definitive, self-validating protocol to distinguish Authentic Bosutinib from Bosutinib Isomer Methanoate using NMR, LC-MS, and functional kinase assays.

Chemical Identity & Structural Divergence[2]

The primary difference lies in the substitution pattern of the aniline ring. While the quinoline core remains identical, the chlorine and methoxy substituents on the aniline moiety are rearranged.

Structural Comparison
  • Authentic Bosutinib: Possesses a 2,4-dichloro-5-methoxyaniline moiety.[2][3][4] The substitution pattern is asymmetric.[2]

  • Bosutinib Isomer: Possesses a 3,5-dichloro-4-methoxyaniline moiety.[2][3] This creates a symmetric electronic environment on the aniline ring.[2]

  • "Methanoate" Designation: In regulatory databases (e.g., GSRS, FDA UNII), "Bosutinib Methanoate" often refers to the Methanol Solvate (1:1) . Analysts must distinguish the solvent peak from the active pharmaceutical ingredient (API).

Visualization of Structural Differences

The following diagram highlights the specific regio-chemical shift that neutralizes the drug's efficacy.

Bosutinib_Structure_Comparison cluster_0 Authentic Bosutinib (Active) cluster_1 Bosutinib Isomer Methanoate (Inactive/Reference) Auth Aniline Ring: 2,4-dichloro-5-methoxy (Asymmetric) Auth_Potency IC50 (Abl): < 5 nM Auth->Auth_Potency Difference Critical Regio-isomerism Auth->Difference Iso Aniline Ring: 3,5-dichloro-4-methoxy (Symmetric) Iso_Solv Solvate: .CH3OH (Methanol) Iso->Iso_Solv Iso_Potency IC50 (Abl): > 1000 nM Iso->Iso_Potency Difference->Iso

Figure 1: Structural divergence between Authentic Bosutinib and its inactive Isomer.[2] The symmetry of the aniline ring in the Isomer is the key diagnostic feature.

Spectral Characterization Guide

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique that provides an unambiguous distinction without requiring a reference standard for retention time matching.

Protocol: Dissolve 5-10 mg of sample in DMSO-d6. Acquire 1H NMR (500 MHz recommended).[2]

FeatureAuthentic BosutinibBosutinib Isomer (Methanoate)Diagnostic Note
Aniline Protons (Aromatic) Two Singlets

7.30 ppm (1H)

7.50 ppm (1H)
One Singlet (or tight doublet)

7.34 ppm (Integrates to 2H )
CRITICAL: The Isomer's 3,5-dichloro pattern creates symmetry, making the protons chemically equivalent.
Methoxy Groups Two distinct singletsTwo distinct singletsLess diagnostic due to overlap.[2]
Methanol (Solvate) Absent (unless added)Singlet at

3.17 ppm
(OH at

4.11 ppm)
Confirms "Methanoate" (Methanol solvate) form.

C NMR (Aromatic)
Distinct peaks for C-3 and C-6 of anilineSingle intense peak at

123 ppm
Symmetry in the Isomer reduces the number of unique carbon signals.

Expert Insight: If your aromatic region shows a singlet integrating to 2 protons around 7.34 ppm, you have the Isomer.[5] Do not proceed with biological assays.

Mass Spectrometry (LC-MS/MS)

Since both compounds are isomers (


), they share the exact mass (m/z 530.16 ). Standard low-res MS cannot distinguish them.
  • Fragmentation (MS/MS):

    • Authentic: Fragmentation often yields a predominant ion at m/z 141 (dichloromethoxyaniline fragment).

    • Isomer: Yields a similar fragment, but the relative abundance ratios differ due to steric hindrance of the chlorine positioning.

  • Retention Time:

    • On a standard C18 column (Water/Acetonitrile + 0.1% Formic Acid), the Isomer typically elutes slightly later than Authentic Bosutinib due to increased lipophilicity (the symmetric chlorines mask the polar methoxy group more effectively).

Validated Experimental Workflow

This workflow ensures data integrity when introducing a new lot of Bosutinib into your pipeline.

Validation_Workflow Start New Bosutinib Lot Received Solubility Step 1: Solubility Check (DMSO/Water) Start->Solubility LCMS Step 2: LC-MS Analysis (Check Purity & Mass) Solubility->LCMS Decision_Mass m/z = 530.16? LCMS->Decision_Mass NMR Step 3: 1H NMR (DMSO-d6) *CRITICAL STEP* Decision_Mass->NMR Yes Result_Iso FAIL: Bosutinib Isomer (Reject Lot) Decision_Mass->Result_Iso No (Wrong Compound) Check_Sym Aromatic Region: Symmetric 2H Peak? NMR->Check_Sym Check_Solv Peak at 3.17 ppm? Check_Sym->Check_Solv Yes (1 x 2H Singlet) Result_Auth PASS: Authentic Bosutinib Proceed to Assay Check_Sym->Result_Auth No (2 x 1H Singlets) Check_Solv->Result_Iso No Result_Iso_Meth FAIL: Isomer Methanoate (Reject Lot) Check_Solv->Result_Iso_Meth Yes (Methanol present)

Figure 2: Decision tree for validating Bosutinib lots. The NMR step is non-negotiable for confirming the correct isomer.

Biological Implications[7][8]

Using the Isomer Methanoate in place of Authentic Bosutinib will lead to false negatives in kinase inhibition studies.

  • Abl Kinase Assay: Authentic Bosutinib inhibits Abl with an IC50 of ~1-5 nM .[2] The Isomer shows negligible activity (IC50 > 1

    
    M ) because the misplaced chlorine atoms sterically clash with the Thr315 gatekeeper region and the hydrophobic pocket of the kinase ATP-binding site.
    
  • Src Kinase Assay: Similar loss of potency is observed (Authentic IC50 ~1 nM vs Isomer > 500 nM).

  • Fluorescence: The Isomer has a significantly lower fluorescence quantum yield upon binding to the kinase domain compared to the authentic drug, which can be used as a secondary binding probe.

References

  • Levinson, N. M., & Boxer, S. G. (2012).[1][6] Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.[7][5][6][8] PLoS ONE, 7(4), e29828.[6] [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.).[2] Bosutinib Methanoate (GSRS Record).[2] Global Substance Registration System. [Link]

  • American Chemical Society (ACS). (2012).[2] Molecule of the Week: Bosutinib (Isomer Alert). [Link]

Sources

Validation

A Guide to the Biological Activities of Bosutinib and its Structural Isomer: A Case for Analytical Diligence in Kinase Inhibitor Research

For drug development professionals and researchers in oncology, the precision of molecular tools is not just a matter of academic interest—it is the bedrock of translational success. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in oncology, the precision of molecular tools is not just a matter of academic interest—it is the bedrock of translational success. This guide provides an in-depth comparison of the biological activities of bosutinib and a significant structural isomer, a topic of critical importance for anyone working with this potent kinase inhibitor. We will explore the known activities, the story behind the isomeric confusion, and the experimental systems required to validate these powerful molecules, moving beyond a simple data sheet to explain the "why" behind the "how."

Introduction: Bosutinib and the Peril of Isomeric Impurity

Bosutinib is a second-generation, orally bioavailable small molecule inhibitor of the Bcr-Abl and Src family tyrosine kinases.[1][2] It is a cornerstone therapy for certain forms of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to first-line treatments like imatinib.[1] Its mechanism of action is rooted in its ATP-competitive binding to the kinase domain of these enzymes, disrupting the downstream signaling cascades that drive malignant cell proliferation and survival.[2]

However, the story of bosutinib comes with a crucial cautionary tale for the research community. In 2012, a seminal paper by Levinson and Boxer revealed that a structural isomer of bosutinib was being widely sold and used in preclinical studies under the assumption that it was the authentic compound.[3] This isomer differs only in the substitution pattern on the 2,4-dichloro-5-methoxyanilino ring.[4] This discovery underscores a fundamental principle: minute structural changes can have profound, though not always predictable, impacts on biological activity. This guide will dissect the knowns and unknowns of these two molecules.

Diagram 1: Chemical Structures of Bosutinib and its Structural Isomer

G cluster_bosutinib Authentic Bosutinib cluster_isomer Structural Isomer Bosutinib_Structure Bosutinib_Label 4-(2,4-dichloro-5-methoxyanilino)... quinoline-3-carbonitrile Isomer_Structure Isomer_Label 4-(3,5-dichloro-4-methoxyanilino)... quinoline-3-carbonitrile

Caption: The chemical structures of authentic bosutinib and its structural isomer.

Comparative Biological Activity: What the Data Tells Us

The critical question for any researcher is: how do the biological activities of these two isomers compare? While the Levinson and Boxer study provided definitive structural and spectroscopic evidence to differentiate the two, it did not publish a side-by-side quantitative comparison of their kinase inhibitory potencies (IC50 values).[3] The paper confirms that both compounds bind to the Abl kinase domain, and the crystallographic data shows they adopt nearly identical binding poses.[3] This suggests they are likely to have similar biological activities, an inference that explains how the isomer could be used in studies for years without raising immediate flags based on efficacy.

However, "similar" is not sufficient for rigorous drug development. Without a direct comparative study, we must rely on the extensive data available for authentic bosutinib to establish a benchmark for its activity.

Table 1: Kinase Inhibitory Profile of Authentic Bosutinib
Kinase TargetIC50 (nM)Assay Type
Src1.2Enzymatic Assay
Abl<10Enzymatic Assay
Lyn0.85Radioactive Kinase Assay
Fgr0.17Radioactive Kinase Assay
c-KIT>1000Enzymatic Assay
PDGFR>1000Enzymatic Assay

This table is a compilation of data from multiple sources to illustrate the potency and selectivity of authentic bosutinib.[5][6][7]

The data clearly establishes bosutinib as a potent, nanomolar inhibitor of the Src and Abl kinase families. Its selectivity is also a key feature, with minimal activity against other important kinases like c-KIT and PDGFR, which may contribute to its distinct side-effect profile compared to other TKIs.[5]

For the structural isomer, a direct, published IC50 comparison remains elusive in the scientific literature. The primary takeaway for researchers is the critical need to verify the identity of their compounds through analytical methods like NMR or mass spectrometry, as recommended by Levinson and Boxer.[3]

Cellular Effects: From Kinase Inhibition to Anti-Proliferative Activity

The ultimate test of a kinase inhibitor's utility is its effect in a cellular context. For bosutinib, this translates to inhibiting the proliferation of CML cells driven by the Bcr-Abl oncoprotein.

Diagram 2: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition

BcrAbl_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Effectors (e.g., STAT5, Ras/MAPK, PI3K/Akt) BcrAbl->Downstream Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Signal Transduction Bosutinib Bosutinib Bosutinib->BcrAbl Inhibits ATP Binding

Caption: Bosutinib inhibits the Bcr-Abl kinase, blocking downstream signals for proliferation.

Studies on authentic bosutinib have demonstrated potent anti-proliferative effects in CML cell lines, with IC50 values typically in the nanomolar range, consistent with its kinase inhibition profile.[6] For example, in Src-dependent rat fibroblasts, bosutinib shows an IC50 of 100 nM for inhibiting cell proliferation.[6]

Experimental Protocols: Validating Your Inhibitor

To ensure the integrity of research findings, it is essential to employ robust, validated experimental protocols. Here, we outline the standard methodologies for assessing the kinase inhibitory and anti-proliferative activities of compounds like bosutinib and its isomers.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for quantifying inhibitor binding to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this, leading to a loss of the FRET signal.

Diagram 3: Workflow for a TR-FRET Kinase Binding Assay

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Incubation & Detection prep1 Prepare Assay Buffer prep2 Serially Dilute Test Compounds (e.g., Bosutinib Isomers) prep1->prep2 prep3 Prepare Kinase/Antibody Mix prep1->prep3 prep4 Prepare Fluorescent Tracer prep1->prep4 assay1 Add Test Compounds to Plate prep2->assay1 assay2 Add Kinase/Antibody Mix prep3->assay2 assay3 Add Tracer to Initiate Binding prep4->assay3 assay1->assay2 assay2->assay3 detect1 Incubate at RT (e.g., 60 min) assay3->detect1 detect2 Read Plate on TR-FRET Reader (Emission at 665nm & 615nm) detect1->detect2 detect3 Calculate Emission Ratio detect2->detect3 detect4 Plot Data & Determine IC50 detect3->detect4

Caption: A typical workflow for an in vitro TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compounds (authentic bosutinib and the isomer) in 100% DMSO, then dilute further in the assay buffer.

  • Reagent Preparation: Prepare 3x solutions of the kinase/Eu-antibody mixture and the fluorescent tracer in the assay buffer.

  • Assay Assembly: In a low-volume 384-well plate, add 5 µL of the diluted test compound.

  • Kinase Addition: Add 5 µL of the 3x kinase/Eu-antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3x fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed CML cells (e.g., K562) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment: After allowing cells to adhere (if applicable) or stabilize, add various concentrations of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours to allow for the conversion of MTT to formazan.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media only) and calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting percent viability against the log of the compound concentration.

Conclusion: A Call for Rigor

The case of bosutinib and its structural isomer is a powerful illustration of the importance of analytical rigor in drug discovery and chemical biology. While the available evidence suggests the isomer possesses similar kinase-binding properties to authentic bosutinib, the lack of direct, quantitative comparative data is a significant gap. For researchers, this underscores the necessity of independently verifying the identity and purity of all chemical probes. The protocols and information provided in this guide are intended to empower you to conduct your research with the highest degree of scientific integrity, ensuring that your findings are both robust and reproducible.

References

  • Amsberg, G. K., & Schafhausen, P. (2013). Bosutinib in the management of chronic myelogenous leukemia. Biologics : targets & therapy, 7, 115–122. [Link]

  • Keller, G., Schafhausen, P., & Brümmendorf, T. H. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 269–276. [Link]

  • Yin, O. Q., Gallagher, N., Li, A., Zhou, W., Harrell, R., & Schran, H. (2017). A Novel Src/Abl Tyrosine Kinase Inhibitor Bosutinib Suppresses Neuroblastoma Growth via Inhibiting Src/Abl Signaling. Oncotarget, 8(3), 4353–4367.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for bosutinib.
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(4), e29828. [Link]

  • American Chemical Society. (2012, September 10). Bosutinib. Retrieved from [Link]

  • Bosutinib. In Drugs and Lactation Database (LactMed®). National Institute of Child Health and Human Development.
  • Rassi, F. E., & Khoury, H. J. (2013). Bosutinib: a SRC-ABL tyrosine kinase inhibitor for treatment of chronic myeloid leukemia. Pharmacogenomics and personalized medicine, 6, 57–62.
  • Keller-Vince, J. (2015). Bosutinib. In xPharm: The Comprehensive Pharmacology Reference. Elsevier.
  • Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314-11322.
  • Golas, J. M., Arndt, K., Etienne, C., Lucas, J., Nardin, D., Gibbons, J., ... & Boschelli, F. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer research, 63(2), 375-381.
  • Vultur, A., Buettner, R., Kowolik, C., Lin, J. T., Jove, R., & Smithgall, T. E. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular cancer therapeutics, 7(5), 1185-1194.
  • Wikipedia contributors. (2024, February 19). Bosutinib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Bosutinib and its Structural Isomer: A Focus on Kinase Inhibition and IC50 Values

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the tyrosine kinase inhibitor Bosutinib and its known structural isomer. The focus of this analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the tyrosine kinase inhibitor Bosutinib and its known structural isomer. The focus of this analysis is on the half-maximal inhibitory concentration (IC50), a critical measure of drug potency, against their primary kinase targets. This document is intended to serve as a technical resource, synthesizing experimental data to inform research and development efforts in oncology and related fields.

Introduction: The Significance of Kinase Inhibition in Oncology

Bosutinib is a potent, orally bioavailable dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2][3] The therapeutic efficacy of Bosutinib stems from its ability to bind to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that drive cellular proliferation and survival in cancer cells.[1][4]

The potency of a kinase inhibitor is quantitatively expressed by its IC50 value, which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. In the context of drug development, comparing the IC50 values of a parent drug and its isomers is crucial for understanding structure-activity relationships (SAR) and for optimizing lead compounds.

This guide will delve into a direct comparison of the IC50 values of Bosutinib and its structural isomer, which differs in the positioning of the chloro and methoxy substituents on the aniline ring.[5] While the initial inquiry included a "methanoate" salt of the isomer, a comprehensive literature search did not yield specific data for this salt form. Therefore, the analysis herein is based on the available data for the structural isomer.

Comparative Analysis of IC50 Values

The inhibitory activity of Bosutinib and its structural isomer has been evaluated against their primary targets, the Src and Abl kinases. The following table summarizes the available IC50 data from in vitro kinase assays.

CompoundTarget KinaseIC50 (nM)Reference
Bosutinib Src1.2[2]
Abl2.4[2]
Fgr0.174 ± 0.042[2]
Lyn0.850 ± 0.247[2]
Bosutinib Isomer Wee1K_d_ = 43.7 ± 10.0[6]
Wee2K_d_ = 4.7 ± 2.3[6]

Note: K_d_ (dissociation constant) is reported for the isomer against Wee1/2, which is a measure of binding affinity and is conceptually related to IC50.

The data clearly indicates that while Bosutinib is a potent inhibitor of the Src and Abl kinases with IC50 values in the low nanomolar range, its structural isomer exhibits a different target profile. Research has shown that the isomer has a high binding affinity for Wee1 and Wee2 kinases, which are involved in cell cycle regulation.[6] In contrast, the isomer is a less potent inhibitor of Src and Abl compared to the parent drug.

Structure-Activity Relationship and Mechanistic Insights

The difference in potency and target specificity between Bosutinib and its structural isomer can be attributed to the altered positioning of the substituents on the 2,4-dichloro-5-methoxyaniline moiety. This structural change likely affects the way the inhibitor fits into the ATP-binding pocket of the respective kinases, altering the key hydrogen bond and van der Waals interactions that are critical for high-affinity binding.

The nitrile group on the quinoline core of Bosutinib is a key feature that contributes to its binding affinity.[7] The overall conformation of the molecule, dictated by the arrangement of its various functional groups, determines its ability to effectively compete with ATP for binding to the kinase domain.

Bosutinib Signaling Pathway

Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein in Ph+ CML, as well as the Src family kinases (SFKs). The diagram below illustrates the simplified signaling cascade targeted by Bosutinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lyn, Hck) Growth_Factor_Receptor->Src_Family_Kinases activates Bcr_Abl Bcr-Abl (constitutively active) Downstream_Effectors Downstream Effectors (e.g., STAT5, Ras/MAPK, PI3K/Akt) Bcr_Abl->Downstream_Effectors phosphorylates Src_Family_Kinases->Downstream_Effectors phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Bosutinib Bosutinib Bosutinib->Bcr_Abl inhibits Bosutinib->Src_Family_Kinases inhibits

Caption: Simplified signaling pathway inhibited by Bosutinib.

Experimental Methodology: Determination of IC50 Values

The determination of IC50 values for kinase inhibitors is a fundamental in vitro assay in drug discovery. A generalized protocol for a cell-free kinase assay is provided below. This methodology is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

In Vitro Kinase Assay Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Inhibitor_Dilution 1. Prepare serial dilutions of inhibitor (e.g., Bosutinib) in DMSO. Plate_Setup 3. Add inhibitor dilutions and DMSO controls to a multi-well plate. Inhibitor_Dilution->Plate_Setup Reagent_Preparation 2. Prepare assay buffer, recombinant kinase, substrate, and ATP solutions. Reaction_Initiation 4. Add kinase, substrate, and ATP to initiate the reaction. Reagent_Preparation->Reaction_Initiation Plate_Setup->Reaction_Initiation Incubation 5. Incubate at a controlled temperature for a defined period. Reaction_Initiation->Incubation Detection 6. Stop the reaction and add detection reagent (e.g., phospho-specific antibody). Incubation->Detection Signal_Measurement 7. Measure the signal (e.g., fluorescence, luminescence) using a plate reader. Detection->Signal_Measurement IC50_Calculation 8. Plot % inhibition vs. log[inhibitor] and fit to a sigmoidal dose-response curve to determine the IC50. Signal_Measurement->IC50_Calculation

Caption: Generalized workflow for IC50 determination in a cell-free kinase assay.

Step-by-Step Protocol
  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound (Bosutinib or its isomer) in 100% dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested. Typically, a 10-point, 3-fold dilution series is appropriate.

  • Assay Plate Preparation:

    • Using a low-volume 384-well plate, add a small volume (e.g., 1 µL) of each inhibitor concentration to the appropriate wells.

    • Include control wells containing only DMSO (vehicle control, representing 0% inhibition) and wells without enzyme (background control).

  • Kinase Reaction:

    • Prepare a master mix containing the reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the recombinant kinase (e.g., Abl or Src), and the specific peptide substrate.

    • Dispense the master mix into all wells of the assay plate.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding conditions.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

    • Add a detection reagent. A common method involves the use of a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor 647-labeled tracer, which allows for detection via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of detecting the specific signal (e.g., TR-FRET).

    • Subtract the background signal (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

Conclusion

The comparative analysis of Bosutinib and its structural isomer highlights the critical role of specific chemical moieties in determining kinase inhibitory potency and selectivity. While Bosutinib is a highly potent dual Src/Abl inhibitor, its structural isomer exhibits a distinct target profile with higher affinity for Wee1/2 kinases and reduced activity against Src and Abl. This underscores the sensitivity of kinase-inhibitor interactions to subtle changes in molecular structure. The detailed experimental protocol provided serves as a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of kinase inhibitors.

References

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Cancers. [Link]

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. The Journal of the Advanced Practitioner in Oncology. [Link]

  • Bosutinib: a review of preclinical and clinical studies in chronic myelogenous leukemia. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Average sequence coverage and IC 50 values for kinase targets of bosutinib. ResearchGate. [Link]

  • Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]

  • Bosutinib methanoate. Inxight Drugs. [Link]

  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology. [Link]

  • Process for preparation of bosutinib.
  • New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

  • bosutinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. ResearchGate. [Link]

  • Structure of authentic bosutinib bound to the Abl tyrosine kinase... ResearchGate. [Link]

  • Factors influencing long-term efficacy and tolerability of bosutinib in chronic phase chronic myeloid leukaemia resistant or intolerant to imatinib. British Journal of Haematology. [Link]

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Validation

Bioequivalence Assessment of Bosutinib: Isomer Differentiation &amp; Protocol Guide

This guide outlines the technical framework for assessing the bioequivalence (BE) of Bosutinib, specifically addressing the critical challenge of distinguishing the active pharmaceutical ingredient (API) from its structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for assessing the bioequivalence (BE) of Bosutinib, specifically addressing the critical challenge of distinguishing the active pharmaceutical ingredient (API) from its structurally similar regioisomers.

Executive Summary: The Isomer Challenge

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).[1] Unlike many kinase inhibitors, Bosutinib is achiral ; it does not exist as enantiomers. However, a critical "isomer issue" exists regarding a regioisomer impurity formed during synthesis.

Historical data reveals that early commercial batches of "Bosutinib" sold for research were often the inactive or less potent regioisomer (3,5-dichloro-4-methoxy isomer) rather than the authentic drug (2,4-dichloro-5-methoxy isomer). In bioequivalence studies, failing to chromatographically resolve these forms can lead to false positives in pharmacokinetic (PK) assays and therapeutic failure.

Core Objective: Establish a BE protocol that ensures the generic product contains the authentic Bosutinib polymorph and is bioequivalent to the Reference Listed Drug (RLD, Bosulif®), while rigorously excluding the regioisomer.

Chemical Identity & Isomer Landscape[2]

The bioequivalence of Bosutinib relies heavily on the purity of the starting materials. The primary structural risk is the Aniline Regioisomer .

FeatureAuthentic Bosutinib Critical Regioisomer (Impurity)
Chemical Name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-...4-[(3,5-dichloro-4-methoxyphenyl)amino]-...
Aniline Moiety 2,4-Dichloro-5-methoxyaniline3,5-Dichloro-4-methoxyaniline
Kinase Activity Potent Abl/Src inhibitor (

)
Significantly reduced potency; altered binding mode
Origin Correct synthesis pathwayImpurity in aniline starting material
Detection Standard Retention Time (

)
Elutes close to API; requires specific column selectivity
Diagram 1: Isomer Differentiation Workflow

This decision tree illustrates the analytical logic required to validate the active isomer before clinical BE initiation.

Bosutinib_Isomer_Check Start Raw Material / API Batch Step1 1H-NMR Spectroscopy (Aromatic Region) Start->Step1 Decision1 Aniline Proton Pattern? Step1->Decision1 Result_Auth Pattern A: Two singlets (Para-position protons) Decision1->Result_Auth Authentic Result_Iso Pattern B: Symmetric signal (3,5-dichloro symmetry) Decision1->Result_Iso Isomer Step2 High-Res LC-MS/MS (Precursor Ion Fragmentation) Result_Auth->Step2 Reject REJECT BATCH (Regioisomer Contamination) Result_Iso->Reject Confirm Proceed to Bioequivalence Study Step2->Confirm Passes Purity >99.5% Step2->Reject Fails

Caption: Workflow for distinguishing Authentic Bosutinib from its 3,5-dichloro regioisomer using NMR and LC-MS prior to formulation.

Analytical Strategy: Validated Separation Protocol

To prove bioequivalence, the bioanalytical method must separate Bosutinib from its metabolites (M2, M5) and the regioisomer.

LC-MS/MS Methodology

Objective: Quantify Bosutinib in human plasma with specificity against the regioisomer.

  • Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex QTRAP 6500+).

  • Stationary Phase: C18 column with high carbon load (e.g., Waters XSelect HSS T3) is recommended to resolve the structural isomers which have identical mass (

    
     530.45).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffer).[2]

    • B: Acetonitrile (organic modifier).

  • Isomer Resolution Check:

    • The method must demonstrate a resolution factor (

      
      ) > 1.5 between Authentic Bosutinib and the Regioisomer standard.
      
Sample Preparation (Protocol)
  • Extraction: Solid Phase Extraction (SPE) is preferred over protein precipitation to remove matrix phospholipids that cause ion suppression.

    • Step: Condition HLB cartridges with MeOH and Water.

    • Step: Load 200 µL plasma sample.

    • Step: Wash with 5% MeOH.

    • Step: Elute with Acetonitrile.

  • Internal Standard: Use Bosutinib-d8 or d3 (stable isotope labeled) to track matrix effects accurately.

Bioequivalence Clinical Study Design

Bosutinib exhibits solubility-limited absorption (BCS Class II/IV) and significant food effects. The FDA and EMA mandate specific conditions for BE studies.

Core Study Requirements
  • Study Type: Single-dose, randomized, two-period, two-sequence crossover.

  • Prandial State: FED State is mandatory.

    • Rationale: Bosutinib absorption increases 2-fold with food. Fasted studies may fail to detect differences in formulation performance (precipitation kinetics).

  • Subjects: Healthy volunteers (N

    
     40-60, power calculation dependent on intra-subject CV, typically ~30%).
    
  • Dose: 100 mg (lowest strength) is often recommended for safety, provided linearity is proven. Waivers for 400/500 mg may be requested if dissolution profiles match.[3]

Diagram 2: Clinical BE Workflow (Fed State)

BE_Study_Design Recruit Screening (Healthy Volunteers) Rand Randomization Recruit->Rand GroupA_P1 Group A: Test (Generic) High-Fat Meal Rand->GroupA_P1 GroupB_P1 Group B: Reference (Bosulif) High-Fat Meal Rand->GroupB_P1 Washout Washout Period (> 7 Days) GroupA_P1->Washout GroupB_P1->Washout GroupA_P2 Group A: Reference (Bosulif) High-Fat Meal Washout->GroupA_P2 GroupB_P2 Group B: Test (Generic) High-Fat Meal Washout->GroupB_P2 Analysis PK Analysis (AUC, Cmax) GroupA_P2->Analysis GroupB_P2->Analysis

Caption: Crossover design for Bosutinib BE study. High-fat meal standardization is critical for valid absorption data.

Data Reporting & Acceptance Criteria

Pharmacokinetic Parameters

The following parameters must be calculated for Bosutinib:

ParameterDefinitionAcceptance Range (90% CI)

Peak Plasma Concentration80.00% – 125.00%

Area Under Curve (last measurable)80.00% – 125.00%

Area Under Curve (extrapolated)80.00% – 125.00%

Time to PeakComparative (Non-parametric)
Dissolution Profiling (In Vitro)

Before in vivo testing, comparative dissolution must be performed in three media to ensure the formulation releases the drug similarly to the RLD.

  • Apparatus: USP II (Paddle).

  • Media: pH 1.2, pH 4.5, pH 6.8.

  • Requirement:

    
     similarity factor > 50.
    

References

  • European Medicines Agency (EMA). (2023).[4][5] Bosutinib product-specific bioequivalence guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Draft Guidance on Bosutinib Monohydrate. Retrieved from [Link]

  • Levinson, N. M., & Boxer, S. G. (2012).[6] Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e29828.[6] Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2023). Public Assessment Report: Bosutinib Newbury. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5328940, Bosutinib. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Compliance Testing for Bosutinib Isomeric Purity in API

For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even in minute quantities, can significantly imp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. This is particularly critical for targeted therapies like Bosutinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] One of the most challenging aspects of quality control for Bosutinib is the management of isomeric impurities, which share the same molecular formula and weight as the API but differ in their structural arrangement.

This guide provides an in-depth comparison of analytical methodologies for the compliance testing of a critical Bosutinib positional isomer, often encountered as a process-related impurity. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, self-validating protocol to ensure the highest level of scientific integrity.

The Challenge: Differentiating Bosutinib from its Positional Isomer

The primary isomeric impurity of concern in Bosutinib API synthesis is a positional isomer. While Bosutinib is 4-((2,4-dichloro-5-methoxyphenyl )amino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile, the isomer presents as 4-((3,5-dichloro-4-methoxyphenyl )amino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile.[2][3] The transposition of the chloro and methoxy groups on the aniline ring results in a compound with an identical mass-to-charge ratio (m/z), making its detection and quantification a significant analytical hurdle.

The presence of this isomer is a critical quality attribute to control, as its pharmacological and toxicological profile may differ from that of Bosutinib. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict limits for such impurities.[4][5] For instance, the ICH Q3A(R2) guideline requires that any impurity present at a concentration greater than 0.10% in a new drug substance be identified and qualified.[6]

The term "methanoate" in the context of this analysis typically refers to the use of methanoic acid (formic acid) as a mobile phase modifier in liquid chromatography. Formic acid plays a crucial role in achieving optimal separation by controlling the pH and improving the peak shape of the API and its impurities.

Comparative Analysis of Analytical Techniques

The two most prevalent techniques for the analysis of pharmaceutical impurities are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for routine quality control.[7] It offers reliable quantification and is often the workhorse of pharmaceutical analysis.

  • Expertise & Experience: The choice of a reversed-phase C18 column is standard for molecules of Bosutinib's polarity. The key to separating the positional isomers lies in the optimization of the mobile phase. A gradient elution with a buffered aqueous phase and an organic modifier (like acetonitrile) is typically required to achieve the necessary resolution. The UV detector wavelength is selected based on the maximum absorbance of Bosutinib, which is around 266 nm, to ensure high sensitivity.[8]

  • Trustworthiness: A well-validated HPLC-UV method provides excellent precision and accuracy for quantification. System suitability tests, including resolution between the API and the isomer peak, are critical to ensure the method's performance for each analytical run.

Ultra-Performance Liquid Chromatography with Mass Spectrometric (UPLC-MS) Detection

UPLC technology utilizes sub-2 µm particle columns, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[9] When coupled with a mass spectrometer, it becomes a powerful tool for both quantification and structural confirmation.

  • Expertise & Experience: The enhanced resolving power of UPLC is particularly advantageous for separating closely eluting species like positional isomers. The shorter analysis times also allow for higher throughput in a quality control environment. While a UV detector can be used in series, the mass spectrometer provides an orthogonal detection method, offering mass confirmation and fragmentation data that can definitively identify the impurity, even at trace levels.[10]

  • Trustworthiness: UPLC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled specificity and sensitivity.[11] By monitoring specific precursor-to-product ion transitions for both Bosutinib and its isomer, the method can eliminate interferences from the sample matrix, leading to highly reliable quantification.

Performance Comparison
ParameterHPLC-UVUPLC-MS/MSRationale & Insights
Resolution Good, but requires careful method development.Excellent, sharper peaks allow for better separation of closely related isomers.[9]The smaller particle size in UPLC columns leads to higher efficiency and resolving power.
Sensitivity (LOD/LOQ) Typically in the ng/mL range (e.g., LOD ~20 ng/mL).[12]Sub-ng/mL to pg/mL range (e.g., LOQ of 5 ng/mL).[11]MS detection is inherently more sensitive than UV detection.
Specificity Relies solely on retention time.High, based on both retention time and specific mass transitions.MS/MS provides an extra dimension of confirmation, reducing the risk of misidentification.
Analysis Time 15-30 minutes.2-10 minutes.[10]Higher optimal linear velocities in UPLC enable faster separations without sacrificing resolution.
Cost & Complexity Lower initial investment and operational cost.Higher initial investment and requires more specialized expertise.The choice often depends on the stage of development and the specific regulatory requirements.

Recommended Compliance Testing Workflow

For robust compliance testing, a UPLC-MS/MS method is recommended due to its superior resolution and specificity, which are critical for differentiating and quantifying positional isomers.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting prep1 Accurately weigh Bosutinib API sample prep2 Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Prepare a working concentration (e.g., 0.5 mg/mL) prep2->prep3 analysis1 Inject sample onto UPLC system with C18 column prep3->analysis1 Inject analysis2 Apply gradient elution with mobile phases containing formic acid analysis1->analysis2 analysis3 Detect using MS/MS in MRM mode analysis2->analysis3 data1 Integrate peak areas for Bosutinib and the isomer analysis3->data1 Acquire Data data2 Calculate isomer concentration using a reference standard data1->data2 data3 Compare result against specification limit (e.g., ≤ 0.15%) data2->data3 data4 Generate final compliance report data3->data4

Caption: UPLC-MS/MS workflow for Bosutinib isomer analysis.

Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Bosutinib Reference Standard

  • Bosutinib Isomer Reference Standard

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 20% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 20% B

    • 8.0 min: 20% B

Mass Spectrometer Conditions
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    • Bosutinib: 530.2 -> 141.1 (Quantifier), 530.2 -> 431.2 (Qualifier)

    • Bosutinib Isomer: 530.2 -> 141.1 (Quantifier), 530.2 -> 431.2 (Qualifier) (Note: As isomers, they will have the same precursor and likely similar product ions. Separation is chromatographic, and quantification relies on the distinct retention times.)

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (Isomer): Accurately weigh and dissolve the Bosutinib Isomer reference standard in diluent to obtain a concentration of 0.1 mg/mL.

  • Spiked Sample for Validation (at 0.15%): Prepare a 1.0 mg/mL solution of Bosutinib Reference Standard. Spike with the appropriate volume of the Isomer Stock Solution.

  • Test Sample: Accurately weigh and dissolve the Bosutinib API in diluent to obtain a final concentration of 1.0 mg/mL.

System Suitability

Before sample analysis, inject a suitability solution (e.g., spiked sample) and verify the following:

  • Resolution: The resolution between the Bosutinib and the isomer peak should be ≥ 2.0.

  • Tailing Factor: Tailing factor for the Bosutinib peak should be ≤ 2.0.

  • Reproducibility: The relative standard deviation (RSD) for six replicate injections should be ≤ 5.0%.

Data Analysis and Calculation

The percentage of the isomer in the API sample is calculated using the following formula:

% Isomer = (Area_Isomer_Sample / Area_Isomer_Standard) * (Conc_Standard / Conc_Sample) * 100

Logical Framework for Method Validation

The validation of this analytical procedure must be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][13]

G cluster_params Validation Parameters (ICH Q2(R1)) method Validated Analytical Method specificity Specificity specificity->method linearity Linearity linearity->method accuracy Accuracy accuracy->method precision Precision (Repeatability & Intermediate) precision->method lod LOD lod->method loq LOQ loq->method robustness Robustness robustness->method

Caption: Key parameters for analytical method validation.

  • Specificity: Demonstrated by the baseline resolution of the isomer from Bosutinib and other potential impurities. Forced degradation studies should be performed to ensure no degradation products co-elute with the isomer peak.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Essential for determining the method's sensitivity. The LOQ must be below the reporting threshold (e.g., 0.05%).

  • Linearity: Established across a range of concentrations, typically from the LOQ to 150% of the specification limit for the impurity.

  • Accuracy: Determined by performing recovery studies on samples spiked with a known amount of the isomer standard.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) studies.

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature) to ensure the method remains reliable under normal usage.

By adhering to this comprehensive guide, researchers and drug development professionals can confidently establish a robust and reliable compliance testing methodology for controlling isomeric impurities in Bosutinib API, ensuring the delivery of a safe and effective therapeutic agent.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • SynThink. Bosutinib EP Impurities and Related Compounds. [Link]

  • Singh, B., et al. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (2015).
  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • Sutherland, D. R., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(11), 7548-7557. [Link]

  • Al-Shehri, M. M., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1686. [Link]

  • Veeprho. Bosutinib Impurities and Related Compound. [Link]

  • Wang, Y., et al. (2015). A New and Practical Synthesis of Bosutinib. Organic Process Research & Development, 19(8), 1044-1049. [Link]

  • ICH. (2005). Validation of analytical procedures: Text and methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pharmaffiliates. Bosutinib-impurities. [Link]

  • Hirano, T., et al. (2016). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. Journal of clinical pharmacy and therapeutics, 41(3), 323-327. [Link]

  • Levinson, N. M., et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e34800. [Link]

  • JETIR. (2019). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF BOSUTINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM. Journal of Emerging Technologies and Innovative Research. [Link]

  • LabPurity. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • IntechOpen. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • JAPR. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Advanced Pharmacy Research. [Link]

  • PubMed. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. [Link]

  • FDA. (2012). NDA 203341 Orig1s000 Review. [Link]

  • IJRPC. (2014). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Kumar, P., et al. (2026). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

  • Tieger, E., et al. (2020). Rationalization of the formation and stability of bosutinib solvated forms. CrystEngComm, 22(34), 5648-5660. [Link]

  • PLOS One. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. [Link]

  • Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • PubMed. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

Sources

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